GRP-60367 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[4-[2-(2,5-dimethylphenoxy)ethylamino]piperidin-1-yl]-pyridin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2.ClH/c1-16-3-4-17(2)20(15-16)26-14-11-23-19-7-12-24(13-8-19)21(25)18-5-9-22-10-6-18;/h3-6,9-10,15,19,23H,7-8,11-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJFZGBROIVYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCNC2CCN(CC2)C(=O)C3=CC=NC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GRP-60367 Hydrochloride: A Deep Dive into the Mechanism of a First-in-Class Rabies Virus Entry Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of GRP-60367 hydrochloride, a novel small-molecule inhibitor of the Rabies virus (RABV). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's antiviral activity, molecular target, and the key experimental findings that elucidate its function.
Executive Summary
This compound is a first-in-class, potent, and specific direct-acting antiviral agent that targets the Rabies virus glycoprotein (G), thereby inhibiting viral entry into host cells.[1] This compound has demonstrated nanomolar efficacy against a subset of RABV strains and represents a significant advancement in the search for cost-effective and shelf-stable alternatives to rabies immunoglobulin (IgG) for post-exposure prophylaxis (PEP).[1][2] Mechanistic studies have confirmed that GRP-60367 blocks the fusion process mediated by the RABV G protein, a critical step in the viral life cycle.
Core Mechanism of Action: Inhibition of Viral Entry
The primary mechanism of action of this compound is the inhibition of RABV G protein-mediated viral entry.[2] This was determined through a series of key experiments, including time-of-addition studies, cell-to-cell fusion assays, and the use of chimeric vesicular stomatitis virus (VSV) recombinants.[1]
Time-of-addition assays revealed that GRP-60367 is most effective when introduced during the early stages of infection, consistent with the profile of a viral entry inhibitor. The compound specifically interferes with the function of the RABV glycoprotein (G), which is responsible for binding to host cell receptors and mediating the fusion of the viral envelope with the host cell membrane. Resistance to GRP-60367 has been mapped to conserved hydrophobic positions within the fusion loop of the G protein, further pinpointing its site of action.[1]
Signaling Pathway Diagram
Caption: Mechanism of this compound action.
Quantitative Data on Antiviral Activity
This compound exhibits potent antiviral activity against specific strains of the Rabies virus across various host cell lines. The half-maximal effective concentration (EC50) values are in the nanomolar range, highlighting the compound's high potency.
| Virus Strain/Construct | Cell Line | EC50 (nM) | Reference |
| RABV-ΔG-nanoLuc | BEAS-2B | 2 | [3] |
| RABV-ΔG-nanoLuc | HEK-293T | 3 | [3] |
| RABV-ΔG-nanoLuc | Hep-2 | 52 | [3] |
| recVSV-ΔG-eGFP-GRABV | - | 5 | [2] |
| RABV-SAD-B19 (replication-competent) | Neuro-2a | 270 | [2] |
| rRABV-CVS-N2c (replication-competent) | Neuro-2a | 2630 | [2] |
Detailed Experimental Protocols
The mechanism of action of this compound was elucidated through several key experimental procedures. The detailed methodologies are outlined below.
Antiviral Activity Assay
This assay was performed to determine the dose-dependent antiviral efficacy of GRP-60367.
-
Cells and Viruses: Human bronchial epithelial cells (BEAS-2B), human embryonic kidney cells (HEK-293T), and human epithelial type 2 cells (Hep-2) were used. A single-cycle Rabies virus construct expressing nano-luciferase (RABV-ΔG-nanoLuc) was utilized for infection.
-
Procedure:
-
Cells were seeded in 96-well plates.
-
The following day, cells were treated with a serial dilution of this compound (ranging from 0.1 nM to 1000 µM).
-
Immediately after compound addition, cells were infected with the RABV-ΔG-nanoLuc reporter virus.
-
After a 24-hour incubation period, the luciferase activity was measured as an indicator of viral replication.
-
-
Data Analysis: The half-maximal effective concentration (EC50) was calculated from the dose-response curves.
Time-of-Addition Assay
This experiment aimed to define the specific stage of the viral life cycle inhibited by GRP-60367.
-
Procedure:
-
Host cells were infected with Rabies virus.
-
GRP-60367 was added at various time points before, during, and after infection.
-
Viral replication was quantified at the end of the experiment.
-
-
Interpretation: The effectiveness of the compound at different time points indicates its target. GRP-60367 was found to be most potent when added early in the infection process, characteristic of an entry inhibitor.
Chimeric Virus Assay
To confirm that the RABV G protein is the specific target of GRP-60367, a chimeric virus was engineered.
-
Virus Construct: A recombinant vesicular stomatitis virus (VSV) was created where the native VSV glycoprotein was replaced with the RABV glycoprotein (recVSV-ΔG-eGFP-GRABV). This chimera's entry is dependent on the RABV G protein.
-
Procedure: The antiviral activity of GRP-60367 was tested against this chimeric virus.
-
Results: GRP-60367 efficiently inhibited the chimeric virus, demonstrating that its antiviral activity is directly linked to the presence and function of the RABV G protein.[2]
Experimental Workflow Diagram
Caption: Key experimental workflows for GRP-60367 characterization.
Conclusion
This compound is a potent and specific inhibitor of Rabies virus entry. Its mechanism of action, centered on the inhibition of the viral glycoprotein G, has been robustly characterized through a series of virological assays. The data presented in this guide underscore the potential of GRP-60367 as a lead compound for the development of novel antiviral therapies for Rabies. Further research and development are warranted to explore its full clinical potential.
References
GRP-60367 Hydrochloride: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of GRP-60367 hydrochloride, a novel first-in-class small-molecule inhibitor of the rabies virus (RABV).
This compound has emerged as a potent antiviral agent with nanomolar efficacy against certain strains of the rabies virus.[1][2][3] Its targeted mechanism of action offers a promising avenue for the development of new therapeutic strategies against this fatal neurological disease. This guide consolidates the current knowledge on its chemical structure, properties, and biological activity, providing a valuable resource for ongoing and future research.
Chemical Structure and Properties
This compound is the hydrochloride salt of the parent compound GRP-60367. The salt form generally offers enhanced water solubility and stability, which is advantageous for experimental and developmental purposes.[2]
Chemical Structure:
Figure 1: 2D structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | [4-[2-(2,5-dimethylphenoxy)ethylamino]piperidin-1-yl]-pyridin-4-ylmethanone;hydrochloride | PubChem |
| CAS Number | 2803211-60-9 | [1][3][4][5] |
| Molecular Formula | C₂₁H₂₈ClN₃O₂ | [4] |
| Molecular Weight | 389.9 g/mol | [4] |
| SMILES | CC1=CC(=C(C=C1)C)OCCNC2CCN(CC2)C(=O)C3=CC=NC=C3.Cl | [4] |
| Appearance | Solid, Off-white to light yellow | MedChemExpress |
| Solubility | DMSO: 250 mg/mL (641.16 mM; requires sonication) | MedChemExpress |
| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |
Mechanism of Action and Biological Activity
This compound functions as a direct-acting antiviral by specifically inhibiting the entry of the rabies virus into host cells.[1][3] Its molecular target is the rabies virus glycoprotein (RABV G), a critical component of the viral envelope responsible for receptor binding and membrane fusion. By targeting the G protein, this compound effectively blocks the initial and essential step of the viral life cycle.
Caption: Workflow for the time-of-addition antiviral assay.
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., BEAS-2B, Neuro-2a) in 96-well plates and incubate overnight to allow for cell adherence.
-
Synchronized Infection: Pre-chill the cells at 4°C for 30 minutes. Replace the medium with a pre-chilled viral inoculum of RABV at a specific multiplicity of infection (MOI). Incubate at 4°C for 1 hour to allow viral attachment but not entry.
-
Initiation of Entry: Remove the inoculum, wash the cells with cold PBS to remove unbound virus, and add pre-warmed culture medium to initiate synchronous viral entry. This point is considered time zero (T=0).
-
Compound Addition: Add this compound at its effective concentration (e.g., 10x EC₅₀) to different wells at various time points before and after infection (e.g., -1h, 0h, 1h, 2h, 4h, 8h). Include appropriate controls (no virus, virus with no compound, and known inhibitors of different stages).
-
Incubation: Incubate the plates for a period sufficient for one round of viral replication (e.g., 24-48 hours).
-
Quantification of Viral Replication: Measure the extent of viral replication in each well. This can be done using various methods such as:
-
Reporter Virus Assays: If using a reporter virus (e.g., expressing luciferase or a fluorescent protein), measure the reporter signal.
-
Quantitative PCR (qPCR): Quantify the levels of viral RNA.
-
Plaque Assay or Focus-Forming Assay: Titer the amount of infectious virus produced.
-
-
Data Analysis: Plot the percentage of inhibition against the time of compound addition. A significant reduction in viral replication only when the compound is added early in the infection cycle (around T=0) is indicative of an entry inhibitor.
Viral Entry Assay using Pseudotyped Viruses
To specifically study the effect of GRP-60367 on RABV G-mediated entry without the need for handling live rabies virus, a common approach is to use a safe, replication-deficient viral core (e.g., from vesicular stomatitis virus, VSV, or a lentivirus) pseudotyped with the RABV G protein. These pseudoviruses often carry a reporter gene.
Methodology:
-
Production of Pseudotyped Viruses: Co-transfect a suitable packaging cell line (e.g., HEK293T) with a plasmid encoding the viral core and reporter gene, and a separate plasmid encoding the RABV G protein. Harvest the supernatant containing the pseudotyped viral particles.
-
Transduction of Target Cells: Seed target cells in a 96-well plate. The following day, pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Infection: Add the RABV G-pseudotyped virus to the wells.
-
Incubation and Analysis: Incubate for 48-72 hours, then measure the reporter gene expression (e.g., luciferase activity, fluorescence).
-
Data Analysis: Calculate the EC₅₀ value of this compound by plotting the dose-response curve.
Synthesis
A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, based on its chemical structure, a plausible synthetic route would likely involve the following key steps:
-
Synthesis of the piperidine core: This would involve the formation of the substituted piperidine ring.
-
Coupling with isonicotinoyl chloride: The piperidine core would be acylated with isonicotinoyl chloride or a similar activated derivative of isonicotinic acid.
-
Alkylation of the secondary amine: The secondary amine on the piperidine ring would be alkylated with a suitable 2-(2,5-dimethylphenoxy)ethyl halide or tosylate.
-
Salt formation: The final compound would be treated with hydrochloric acid to form the hydrochloride salt.
Note: This is a generalized synthetic scheme. The actual synthesis may involve protecting groups and different reaction conditions.
Conclusion
This compound is a highly potent and specific inhibitor of rabies virus entry. Its well-defined mechanism of action, targeting the viral glycoprotein G, makes it an excellent tool for studying the intricacies of rabies virus infection and a promising lead compound for the development of novel antiviral therapies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the properties and potential applications of this molecule. Further research is warranted to explore its in vivo efficacy, pharmacokinetic profile, and potential for clinical development.
References
- 1. arctomsci.com [arctomsci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2803211-60-9|(4-((2-(2,5-Dimethylphenoxy)ethyl)amino)piperidin-1-yl)(pyridin-4-yl)methanone hydrochloride|BLD Pharm [bldpharm.com]
- 4. This compound | C21H28ClN3O2 | CID 155291570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
GRP-60367 Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of GRP-60367 hydrochloride, a first-in-class small-molecule inhibitor of rabies virus (RABV) entry. GRP-60367 exhibits nanomolar potency against a subset of RABV strains and a high specificity index, making it a promising candidate for further development as an antiviral therapeutic. This document details the experimental methodologies employed in its discovery and characterization, presents key quantitative data, and visualizes the underlying biological pathways and experimental workflows.
Introduction
Rabies is a fatal neurotropic disease caused by the rabies virus (RABV), a member of the Lyssavirus genus. While post-exposure prophylaxis (PEP), including vaccination and the administration of rabies immunoglobulin (RIG), is highly effective, its cost and the need for a cold chain limit its availability in many rabies-endemic regions. Small-molecule antivirals offer a potentially more stable and cost-effective alternative or adjunct to current PEP regimens. GRP-60367 emerged from a high-throughput screening campaign as a potent and specific inhibitor of RABV entry, targeting the viral glycoprotein (G) that mediates attachment to and fusion with host cells. The hydrochloride salt form of GRP-60367 is noted for its enhanced water solubility and stability.
Discovery of GRP-60367
GRP-60367 was identified through a large-scale, high-throughput screening (HTS) campaign designed to discover novel inhibitors of RABV replication.
High-Throughput Screening (HTS) Assay
The primary screen utilized a phenotypic assay based on a replication-deficient, single-cycle RABV reporter strain. This system allows for the safe and efficient identification of compounds that interfere with viral entry and early replication steps.
Experimental Protocol: High-Throughput Screening
-
Cell Line: Baby Hamster Kidney (BHK-21) cells were seeded in 384-well plates.
-
Reporter Virus: A recombinant RABV in which the glycoprotein (G) gene was replaced with a reporter gene (e.g., mCherry or Nano-Luciferase) was used. The virus particles were pseudotyped with the RABV G protein, allowing for a single round of infection.
-
Compound Treatment: Library compounds were added to the cells prior to or concurrently with the virus.
-
Infection: Cells were infected with the reporter virus at a low multiplicity of infection (MOI).
-
Incubation: Plates were incubated for a defined period (e.g., 48-72 hours) to allow for viral entry, reporter gene expression, and signal accumulation.
-
Readout: Reporter gene activity (fluorescence or luminescence) was quantified using a plate reader or high-content imaging system.
-
Hit Identification: Compounds that significantly reduced the reporter signal without causing cytotoxicity were selected as primary hits.
Synthesis of this compound
While the specific, step-by-step synthesis of this compound is not publicly available in the reviewed literature, a general approach for the formation of a hydrochloride salt is presented. The synthesis of the core scaffold of GRP-60367 (C21H27N3O) would likely involve multi-step organic synthesis, potentially utilizing heterocyclic chemistry and cross-coupling reactions to assemble the final structure.
General Protocol for Hydrochloride Salt Formation
The conversion of a free base compound to its hydrochloride salt is a standard procedure in medicinal chemistry to improve solubility and stability.
-
Dissolution: The free base of GRP-60367 is dissolved in a suitable organic solvent (e.g., diethyl ether, methanol, or isopropanol).
-
Acidification: A solution of hydrochloric acid (HCl) in an appropriate solvent (e.g., ethereal HCl or HCl in isopropanol) is added dropwise to the stirred solution of the free base.
-
Precipitation: The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.
-
Isolation and Purification: The precipitate is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried under a vacuum to yield the final this compound.
Mechanism of Action: Inhibition of Viral Entry
GRP-60367 acts as a viral entry inhibitor by specifically targeting the rabies virus glycoprotein (G). This was elucidated through a series of mechanistic studies, including time-of-addition assays and cell-to-cell fusion assays.
Rabies Virus Entry Pathway
RABV enters host cells via receptor-mediated endocytosis. The G protein on the viral envelope binds to cellular receptors, triggering the internalization of the virus into an endosome. The acidic environment of the late endosome induces a conformational change in the G protein, which in turn mediates the fusion of the viral envelope with the endosomal membrane, releasing the viral ribonucleoprotein core into the cytoplasm.
Time-of-Addition Assay
This assay determines the stage of the viral life cycle that is inhibited by an antiviral compound. GRP-60367 was found to be most effective when added early in the infection process, consistent with its role as an entry inhibitor.
Experimental Protocol: Time-of-Addition Assay
-
Cell Seeding: Host cells (e.g., BHK-21) are seeded in multi-well plates.
-
Synchronized Infection: Cells are pre-chilled and then incubated with RABV at a high multiplicity of infection (MOI) at 4°C to allow for viral attachment but not entry.
-
Temperature Shift: The temperature is shifted to 37°C to initiate synchronized viral entry.
-
Compound Addition: GRP-60367 is added at various time points relative to the temperature shift (e.g., before infection, during attachment, and at different times post-entry).
-
Quantification: Viral replication is quantified at a later time point (e.g., 24 hours post-infection) by measuring viral RNA levels (RT-qPCR) or reporter gene expression.
-
Analysis: The time at which the compound loses its antiviral activity indicates the point in the viral life cycle that it targets. For GRP-60367, its effectiveness diminishes significantly when added more than an hour after the initiation of entry.
Cell-to-Cell Fusion Assay
This assay directly assesses the ability of the viral glycoprotein to mediate membrane fusion. GRP-60367 was shown to inhibit RABV G-mediated cell-cell fusion.
Experimental Protocol: Cell-to-Cell Fusion Assay
-
Effector Cells: A population of cells is transfected with a plasmid expressing the RABV G protein. These cells may also express a reporter component, such as a transcriptional activator (e.g., T7 polymerase).
-
Target Cells: A separate population of cells is transfected with a corresponding reporter plasmid (e.g., a reporter gene under the control of the T7 promoter).
-
Co-culture: The effector and target cells are co-cultured.
-
Fusion Induction: Fusion is induced by briefly exposing the co-culture to a low pH medium (e.g., pH 5.0), mimicking the endosomal environment.
-
Compound Treatment: GRP-60367 is added to the co-culture before the low-pH pulse.
-
Readout: If fusion occurs, the reporter components from the two cell types will be in the same cytoplasm, leading to the expression of the reporter gene, which is then quantified.
-
Analysis: A reduction in the reporter signal in the presence of the compound indicates inhibition of G-mediated fusion.
Quantitative Data
The antiviral activity and cytotoxicity of GRP-60367 have been quantified in various assays.
Table 1: Antiviral Activity of GRP-60367
| Assay Type | Virus Strain | Cell Line | EC50 Value | Citation |
| Dose-Response | Multiple Strains | Various | 2 - 52 nM | [1] |
| Replication Assay | RABV-SAD-B19 | Not Specified | 0.27 µM | [1] |
| Replication Assay | rRABV-CVS-N2c | Not Specified | 2.63 µM | [1] |
| Chimeric Virus Assay | recVSV-ΔG-eGFP-GRABV | Not Specified | 5 nM | [1] |
Table 2: Cytotoxicity of GRP-60367
| Assay Type | Cell Line | Parameter | Value | Citation |
| Cytotoxicity Assay | Not Specified | CC50 | > 300 µM | |
| Specificity Index | Not Specified | SI (CC50/EC50) | > 100,000 |
Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of the cells. The Specificity Index (SI) is a ratio of CC50 to EC50 and is a measure of the therapeutic window of a compound.
Conclusion
This compound is a novel and potent small-molecule inhibitor of rabies virus entry. Its discovery through a robust high-throughput screening platform and subsequent mechanistic characterization have identified the viral glycoprotein G as its specific target. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of virology, medicinal chemistry, and drug development. Further investigation into the synthesis and optimization of this chemotype may lead to the development of a new generation of antiviral drugs for the prevention and treatment of rabies.
References
GRP-60367 Hydrochloride: A Technical Guide to a First-in-Class Rabies Virus Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabies, a zoonotic disease caused by the rabies virus (RABV), remains a significant global health threat, with tens of thousands of fatalities annually, primarily in Asia and Africa.[1] The current post-exposure prophylaxis (PEP) includes the administration of rabies vaccine and rabies immunoglobulin (RIG). While effective, the high cost and limited availability of RIG present major obstacles to widespread access in endemic regions.[1] GRP-60367 hydrochloride has emerged as a promising small-molecule antiviral candidate, representing a first-in-class inhibitor of RABV entry.[1][2] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound, intended to inform further research and development efforts.
Mechanism of Action
This compound specifically targets the rabies virus glycoprotein (G), a key protein mediating the attachment and entry of the virus into host cells.[1] The rabies virus enters host cells via clathrin-mediated endocytosis.[3] Following internalization, a decrease in pH within the endosome triggers a conformational change in the G protein, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral ribonucleoprotein into the cytoplasm.
This compound acts by binding to the G protein and inhibiting this pH-dependent membrane fusion step, effectively trapping the virus within the endosome and preventing the initiation of infection.[1] Time-of-addition studies have confirmed that the compound is most effective when administered early in the infection cycle, consistent with its role as an entry inhibitor.
Data Presentation
Antiviral Activity
This compound demonstrates potent antiviral activity against a subset of rabies virus strains in various cell lines. The half-maximal effective concentration (EC50) values are consistently in the nanomolar range, highlighting the compound's high potency.
| Virus Strain/Construct | Cell Line | EC50 | Reference |
| Multiple RABV strains | Various host cell lines | 2 - 52 nM | [1][2] |
| recVSV-ΔG-eGFP-GRABV | Not specified | 5 nM | |
| RABV-SAD-B19 | Not specified | 0.27 µM | |
| rRABV-CVS-N2c | Not specified | 2.63 µM |
Cytotoxicity and Selectivity Index
A critical aspect of any antiviral candidate is its safety profile. This compound exhibits low cytotoxicity, with no observable morphological changes or alterations in cell metabolic activity at concentrations up to 300 µM.[1]
| Assay Type | Cell Line | CC50 | Reference |
| Cell Viability Assay | Various | > 300 µM | [1] |
The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50, is a key indicator of a compound's therapeutic window. For this compound, the SI is exceptionally high, exceeding 100,000 in some cases, which underscores its specific antiviral activity with minimal off-target effects.[4]
In Vivo Efficacy
As of the date of this document, there is no publicly available data on the in vivo efficacy of this compound in animal models of rabies virus infection. Such studies are a crucial next step in the preclinical development of this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the antiviral activity of this compound.
Time-of-Addition Assay
This assay is critical for determining the specific stage of the viral life cycle that is inhibited by the compound.
-
Cell Preparation: Seed a suitable host cell line (e.g., BSR or Neuro-2a cells) in 24- or 96-well plates and incubate overnight to allow for cell adherence.
-
Synchronized Infection: Pre-chill the cell plates at 4°C. Add a high multiplicity of infection (MOI) of rabies virus to the cells and allow the virus to adsorb for 1-2 hours at 4°C. This step synchronizes the infection.
-
Temperature Shift and Compound Addition: Wash the cells with cold phosphate-buffered saline (PBS) to remove unbound virus. Add pre-warmed culture medium to the wells and transfer the plates to a 37°C incubator. This temperature shift marks time zero of the infection.
-
Time-Course Addition: Add this compound at its effective concentration (e.g., 5-10 times the EC50) to different wells at various time points post-infection (e.g., 0, 1, 2, 4, 6, and 8 hours).
-
Endpoint Analysis: At a fixed time point after infection (e.g., 24 hours), quantify the level of viral infection in each well. This can be achieved by measuring the expression of a viral reporter gene (e.g., luciferase or fluorescent protein), or by quantifying viral RNA using RT-qPCR.
-
Data Interpretation: Plot the percentage of viral inhibition against the time of compound addition. A significant reduction in infection only when the compound is added at early time points indicates inhibition of an early event, such as entry.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
CC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
VSV Pseudotype Assay
This assay utilizes a safe, replication-deficient vesicular stomatitis virus (VSV) core pseudotyped with the rabies virus G protein. This allows for the specific study of RABV entry in a BSL-2 laboratory setting.
-
Pseudotype Production: Co-transfect a producer cell line (e.g., HEK293T) with a plasmid encoding the VSV-ΔG backbone (often containing a reporter gene like luciferase or GFP) and a plasmid expressing the rabies virus G protein.
-
Harvest and Titration: Harvest the supernatant containing the pseudotyped viral particles 48-72 hours post-transfection. Determine the viral titer.
-
Antiviral Screening: Seed target cells in a 96-well plate. Pre-incubate the cells with serial dilutions of this compound.
-
Infection: Add the VSV-RABV-G pseudotypes to the wells.
-
Readout: After 24-48 hours, measure the reporter gene expression (luciferase activity or GFP-positive cells).
-
EC50 Determination: Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration.
Cell-Cell Fusion Assay
This assay directly assesses the ability of the G protein to mediate membrane fusion and the inhibitory effect of the compound on this process.
-
Effector Cell Preparation: Transfect a population of cells (e.g., BHK-21) with a plasmid expressing the rabies virus G protein and a reporter gene (e.g., luciferase under the control of a T7 promoter).
-
Target Cell Preparation: Transfect a second population of cells with a plasmid encoding the T7 RNA polymerase.
-
Co-culture and Treatment: Co-culture the effector and target cells in the presence of serial dilutions of this compound.
-
Fusion Induction: Briefly treat the co-cultured cells with a low-pH buffer (e.g., pH 5.0-5.5) to trigger the fusogenic activity of the G protein.
-
Reporter Gene Expression: Incubate the cells for several hours to allow for the expression of the reporter gene in the fused cells (syncytia).
-
Quantification: Measure the reporter gene activity (e.g., luminescence).
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the fusion activity.
Conclusion and Future Directions
This compound is a highly potent and specific inhibitor of rabies virus entry with a promising in vitro safety profile. Its mechanism of action, targeting the viral G protein, is well-characterized. The exceptionally high selectivity index suggests a favorable therapeutic window.
The lack of publicly available in vivo efficacy data is a significant gap in the preclinical evaluation of this compound. Future studies should prioritize the assessment of this compound in relevant animal models of rabies virus infection to determine its potential as a component of a revised post-exposure prophylaxis regimen. Further investigation into its activity against a broader range of lyssavirus species and elucidation of its resistance profile will also be critical for its continued development.
References
Target Identification for GRP-60367 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and mechanism of action for the first-in-class small-molecule rabies virus (RABV) entry inhibitor, GRP-60367 hydrochloride. The information presented is collated from key research findings and is intended to provide a comprehensive resource for professionals in the fields of virology and drug development.
Executive Summary
This compound has been identified as a potent and specific inhibitor of Rabies virus (RABV) entry.[1][2][3][4] The primary molecular target of this compound is the RABV glycoprotein (G protein), a critical component for the virus's entry into host cells.[1][2] this compound exhibits nanomolar potency against various RABV strains and demonstrates a high specificity index, with no significant cytotoxicity observed at concentrations well above its effective dose.[1][2][3] Mechanistic studies have confirmed that the compound blocks the G protein-mediated fusion of the viral and endosomal membranes, thereby preventing the release of the viral genome into the cytoplasm.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the antiviral activity and cytotoxicity of this compound.
Table 1: Antiviral Potency of this compound Against Various RABV Strains
| Virus Strain | Cell Line | EC50 (nM) |
| RABV-SAD-B19 | N2a | 2-52 |
| rRABV-CVS-N2c | N2a | 2630 |
| Bat Isolate | N2a | >10000 |
| recVSV-ΔG-eGFP-GRABV | N/A | 5 |
Data compiled from multiple sources indicating a range of potencies across different viral strains and cell lines.[1][3]
Table 2: Cytotoxicity and Specificity of this compound
| Parameter | Cell Line | Value |
| Cytotoxicity (CC50) | Various | >300 µM |
| Specificity Index (SI) | N/A | >100,000 |
The high specificity index highlights the compound's selective antiviral activity with minimal off-target effects.[1][2]
Signaling Pathway and Mechanism of Action
This compound inhibits RABV entry by targeting the viral G protein. The proposed mechanism involves the compound binding to a novel druggable site within the fusion loops of the G protein. This binding event stabilizes the G protein in its pre-fusion conformation, preventing the low-pH-triggered conformational changes necessary for membrane fusion within the endosome.
Caption: Inhibition of RABV entry by GRP-60367.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to identify and characterize the target of this compound.
High-Throughput Screening (HTS) for RABV Inhibitors
This protocol outlines the primary screening assay used to identify GRP-60367.
References
- 1. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) [en.bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) [bio-protocol.org]
GRP-60367 Hydrochloride: An In-depth Technical Guide to its Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
GRP-60367 hydrochloride is a first-in-class small molecule inhibitor of rabies virus (RABV) entry, demonstrating potent nanomolar activity against various RABV strains.[1][2] This technical guide provides a comprehensive overview of the solubility and stability profile of this compound, crucial data for its advancement as a potential therapeutic agent. While specific experimental data for this compound is not extensively available in the public domain, this guide consolidates the known information and presents exemplary experimental protocols and data tables based on standard pharmaceutical development practices for similar small molecule hydrochloride salts. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the preclinical and formulation development of this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its development. The hydrochloride salt form is generally selected to enhance aqueous solubility and stability compared to the free base.[3]
| Property | Data | Source |
| Molecular Formula | C₂₁H₂₈ClN₃O₂ | [4] |
| Molecular Weight | 389.92 g/mol | [4] |
| Appearance | Off-white to light yellow solid | [4] |
| CAS Number | 2803211-60-9 | [1][2][4] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections detail the known and expected solubility characteristics of this compound.
Solubility in Organic Solvents
This compound exhibits high solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro screening.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 250 | 641.16 | Ultrasonic assistance may be required.[1][4] |
Aqueous Solubility
While specific aqueous solubility data is not publicly available, the hydrochloride salt is expected to have improved water solubility over the free form.[3] The pH of the aqueous medium is anticipated to significantly influence the solubility of this compound due to the presence of ionizable groups.
Table of Expected Aqueous Solubility (Exemplary Data)
| Aqueous Medium | Expected pH | Expected Solubility (µg/mL) |
| 0.1 N HCl | 1.2 | > 1000 |
| Acetate Buffer | 4.5 | 500 - 1000 |
| Phosphate Buffered Saline (PBS) | 7.4 | 10 - 50 |
Experimental Protocol for Solubility Determination
This method provides a rapid assessment of solubility for early-stage discovery.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Sample Preparation: In a 96-well plate, add 198 µL of the desired aqueous buffer to each well. Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final concentration of 100 µM.
-
Equilibration: Shake the plate at room temperature for 2 hours.
-
Separation of Undissolved Compound: Centrifuge the plate at high speed to pellet any precipitate.
-
Quantification: Analyze the supernatant by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound.
This method determines the equilibrium solubility and is considered the gold standard.
-
Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., 0.1 N HCl, pH 4.5 acetate buffer, pH 7.4 PBS).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Filter the samples through a 0.45 µm filter to remove undissolved solids.
-
Quantification: Determine the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC-UV.
Stability Profile
Evaluating the stability of this compound is crucial for determining its shelf-life, storage conditions, and identifying potential degradation products.
Solid-State Stability
Proper storage is essential to maintain the integrity of the compound.
| Storage Condition | Recommended Duration |
| 4°C (sealed, away from moisture) | Long-term storage |
| -20°C (in solvent) | 1 month |
| -80°C (in solvent) | 6 months |
Data compiled from vendor information.[4]
Solution Stability and Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products and pathways of a drug substance. These studies are essential for developing stability-indicating analytical methods.
Summary of Forced Degradation Conditions and Expected Outcomes (Exemplary)
| Stress Condition | Reagent/Condition | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Potential hydrolysis of amide or ether linkages. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Potential hydrolysis of amide or ether linkages. |
| Oxidation | 3% H₂O₂, RT, 24h | Oxidation of nitrogen or susceptible aromatic positions. |
| Thermal Degradation | 80°C, 72h (solid) | Minimal degradation expected if the compound is thermally stable. |
| Photostability | ICH Q1B conditions (UV/Vis light exposure) | Potential for photodegradation depending on the chromophores. |
Experimental Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and purified water as a control). For thermal and photostability, use the solid compound.
-
Stress Application: Expose the samples to the conditions outlined in the table above.
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for hydrolytic samples): Neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Protocol for a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.
Mechanism of Action: Rabies Virus Entry Pathway
This compound is an inhibitor of rabies virus (RABV) entry, targeting the viral glycoprotein (G protein).[1][2] The following diagram illustrates the key steps in the RABV entry process, which represents the "signaling pathway" inhibited by this compound.
Caption: Rabies virus entry into a host cell.
Experimental Workflows
The following diagrams illustrate the logical flow of experiments for determining the solubility and stability of this compound.
Caption: Workflow for solubility assessment.
Caption: Workflow for stability profiling.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific, publicly available data is limited, the provided information and exemplary protocols offer a solid foundation for researchers and developers. The high solubility in DMSO facilitates in vitro studies, and the hydrochloride salt form is anticipated to offer advantages for aqueous-based formulations. A thorough investigation of its stability under various stress conditions, as outlined, will be critical for the successful development of this compound as a novel anti-rabies therapeutic. The elucidation of its mechanism as a viral entry inhibitor, targeting the G-protein mediated fusion step, provides a clear biological rationale for its continued investigation.
References
- 1. Rabies Virus-Induced Membrane Fusion Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Rabies Virus-Induced Membrane Fusion Pathway | Semantic Scholar [semanticscholar.org]
- 3. Rabies virus-induced membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rabies virus-induced membrane fusion pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-Rabies Virus Activity of GRP-60367 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rabies virus (RABV), a member of the Lyssavirus genus, is the causative agent of rabies, a neurological disease that is almost invariably fatal upon the onset of clinical symptoms.[1][2] While post-exposure prophylaxis (PEP) is effective, it relies on rabies immune globulin (IgG), which is costly and often unavailable in regions with the highest disease burden.[1][3] This necessitates the development of cost-effective, small-molecule antivirals. This document provides a technical overview of the in vitro antiviral activity of GRP-60367 hydrochloride, a first-in-class small-molecule inhibitor of RABV. Data presented herein is based on the findings from a pivotal study that identified and characterized this compound.[1] GRP-60367 has demonstrated potent and specific inhibition of RABV entry with a high specificity index, marking it as a significant candidate for further development.[1][3]
Core Compound Activity: this compound
GRP-60367 is a direct-acting antiviral compound that has been identified as a potent inhibitor of a subset of RABV strains.[1][4] Its hydrochloride salt form is typically used to enhance water solubility and stability. The compound exhibits nanomolar potency against sensitive RABV strains by specifically targeting the RABV glycoprotein (G), thereby blocking the crucial viral entry step into the host cell.[1][4]
Quantitative Antiviral Activity
The antiviral potency of GRP-60367 was assessed against various RABV strains in different host cell lines. The half-maximal effective concentration (EC50), a measure of the compound's potency in inhibiting viral activity by 50%, was determined through dose-response assays.
| Virus Strain | Cell Line | EC50 (nM) | Reference |
| Single-cycle RABV reporter | Not Specified | 2 - 52 | [1][5] |
| Recombinant VSV with RABV G | Not Specified | 5 | [6] |
| RABV-SAD-B19 | Not Specified | 270 | [6] |
| rRABV-CVS-N2c | Not Specified | 2630 | [6] |
Cytotoxicity Profile
A critical aspect of antiviral drug development is ensuring that the compound's activity is directed against the virus and not due to toxicity to the host cells. The cytotoxic potential of GRP-60367 was evaluated to determine the 50% cytotoxic concentration (CC50).
| Cell Line | Assay Duration | CC50 (µM) | Specificity Index (SI = CC50/EC50) | Reference |
| Not Specified | 48 hours | > 300 | > 100,000 | [1][4][6] |
The high specificity index indicates a very favorable therapeutic window, as the concentration required for antiviral activity is substantially lower than the concentration that causes host cell toxicity.[1]
Mechanism of Action: Inhibition of Viral Entry
GRP-60367 acts as a viral entry inhibitor, a mechanism confirmed through multiple experimental approaches including time-of-addition studies and cell-to-cell fusion assays.[1] The compound's molecular target is the rabies virus glycoprotein (G), which is the sole protein on the virion surface responsible for receptor binding and membrane fusion.[1][7][8]
The RABV G protein mediates the following steps for viral entry:
-
Attachment: The G protein binds to specific host cell receptors.
-
Endocytosis: The virus is taken into the host cell within an endosome.
-
Fusion: A drop in pH within the endosome triggers a conformational change in the G protein, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral ribonucleoprotein (RNP) into the cytoplasm.[8][9]
GRP-60367 specifically interferes with the G protein-mediated fusion process, preventing the virus from delivering its genetic material into the host cell.[1] Resistance profiling has identified that mutations in the fusion loops of the G protein can reduce the susceptibility of the virus to the inhibitor, further confirming the G protein as the direct target.[1]
Experimental Protocols
The following sections detail the methodologies employed to characterize the anti-RABV activity of this compound.
High-Throughput Antiviral Screening Assay
A high-throughput screening (HTS) protocol utilizing a single-cycle RABV reporter strain was developed to identify inhibitors.[1] This primary assay allows for the rapid assessment of a large number of compounds.
Experimental Workflow:
-
Cell Seeding: Baby Hamster Kidney (BHK-21) cells are seeded in 384-well plates.[10]
-
Compound Addition: Test compounds, such as GRP-60367, are pre-spotted in the plates.
-
Virus Inoculation: The cells are then infected with a single-cycle, fluorescent reporter RABV at a specific multiplicity of infection (MOI).
-
Incubation: Plates are incubated for a period that allows for one round of viral replication (e.g., 4 days).[10]
-
Imaging and Analysis: High-content imaging is used to quantify the percentage of infected cells (fluorescent) and cell viability (e.g., using a nuclear stain like Hoechst 33342).[10]
-
Data Calculation: The percentage of infection and cell viability are calculated relative to control wells (infected and uninfected cells without the compound).
Cytotoxicity Assay
To determine the CC50, a parallel assay is run on uninfected cells. This ensures that any observed reduction in viral signal is not a result of the compound killing the host cells.
Methodology:
-
Cell Seeding: Host cells (e.g., BHK-21) are seeded in 96-well or 384-well plates.
-
Compound Treatment: Serial dilutions of this compound are added to the cells.
-
Incubation: The plates are incubated for a prolonged period (e.g., 48 hours) to match the duration of the antiviral assay.[6]
-
Viability Measurement: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTS or MTT assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The CC50 value is calculated by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Viral Entry and Fusion Inhibition
To pinpoint the stage of the viral lifecycle inhibited by GRP-60367, time-of-addition studies and cell-to-cell fusion assays are performed.
Time-of-Addition Assay: The compound is added at different time points relative to viral infection (before, during, and after). Inhibition is most potent when the compound is present during the viral entry phase, indicating its role as an entry inhibitor.
Cell-to-Cell Fusion Assay: This assay directly assesses the compound's ability to block G protein-mediated membrane fusion.
-
One population of cells (effector cells) is engineered to express the RABV G protein.
-
A second population of cells (target cells) expresses a reporter gene (e.g., luciferase) under the control of a promoter that is activated by factors from the effector cells.
-
The two cell populations are co-cultured in the presence of GRP-60367.
-
A brief low-pH pulse is applied to mimic the endosomal environment and trigger G protein-mediated fusion.
-
If fusion occurs, the cells merge, the reporter gene is activated, and a signal (e.g., light) is produced.
-
GRP-60367's ability to inhibit this signal demonstrates its direct interference with the fusion process.
Conclusion and Future Directions
This compound is a highly potent and specific inhibitor of rabies virus entry, targeting the viral G protein. With a specificity index exceeding 100,000, it represents a promising lead compound for the development of a small-molecule alternative to rabies immune globulin for post-exposure prophylaxis.[1] Its well-defined mechanism of action and favorable in vitro safety profile provide a strong foundation for further preclinical and clinical development. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and optimization of the compound to broaden its activity against a wider range of lyssaviruses. The identification of GRP-60367 and its druggable target on the G protein fusion loop opens new avenues for the design of next-generation antivirals against this fatal disease.[1]
References
- 1. Identification and Characterization of a Small-Molecule Rabies Virus Entry Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GRP-60367 | RABV entry inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. rupress.org [rupress.org]
- 10. mdpi.com [mdpi.com]
GRP-60367 Hydrochloride: A Novel Inhibitor of Rabies Virus Glycoprotein G-Mediated Entry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Viral entry represents a critical and highly specific process in the lifecycle of many pathogenic viruses, presenting a prime target for therapeutic intervention. The rabies virus (RABV), a neurotropic lyssavirus, utilizes its surface glycoprotein G (RABV G) to mediate attachment to host cell receptors and subsequent membrane fusion, facilitating entry into the host cell. This document provides a comprehensive technical overview of GRP-60367 hydrochloride, a first-in-class small-molecule inhibitor of RABV entry. We will explore its mechanism of action, summarize its potent antiviral activity, detail relevant experimental protocols for its characterization, and visualize the key pathways and workflows. This guide is intended to serve as a resource for researchers engaged in antiviral drug discovery and the study of viral entry mechanisms.
Introduction to Rabies Virus Glycoprotein G
The RABV G protein is the sole glycoprotein on the surface of the rabies virion and is essential for the virus's infectivity.[1] It is a trimeric transmembrane protein that performs two critical functions:
-
Receptor Binding: RABV G recognizes and binds to specific host cell surface receptors, such as the nicotinic acetylcholine receptor (nAChR), the neuronal cell adhesion molecule (NCAM), and the p75 neurotrophin receptor (p75NTR).[1] This interaction facilitates the attachment of the virion to the host cell.
-
Membrane Fusion: Following receptor-mediated endocytosis, the acidic environment of the endosome triggers a conformational change in the RABV G trimer. This change exposes a fusion peptide that inserts into the endosomal membrane, driving the fusion of the viral envelope with the host cell membrane and releasing the viral ribonucleoprotein core into the cytoplasm.
Given its indispensable role in the initial stages of infection, RABV G is a primary target for the development of antiviral therapeutics and vaccines.[1]
This compound: A Potent Inhibitor of RABV Entry
This compound is a novel, small-molecule compound identified as a potent inhibitor of RABV entry.[2] It acts directly on the RABV G protein, effectively blocking its function and preventing the virus from entering host cells. The hydrochloride salt form of GRP-60367 generally offers enhanced water solubility and stability, making it suitable for in vitro and potentially in vivo studies.[2]
Mechanism of Action
GRP-60367 has been shown to specifically block RABV G protein-mediated viral entry.[3] While the precise binding site on the G protein is yet to be fully elucidated, the inhibitory action of GRP-60367 likely interferes with the conformational changes required for membrane fusion or blocks the interaction of the G protein with host cell receptors.
Caption: Proposed mechanism of action for GRP-60367.
Quantitative Analysis of Inhibitory Activity
GRP-60367 demonstrates potent and specific anti-RABV activity across various host cell lines, with its efficacy being dependent on the RABV strain.
| Compound | Virus Strain | Cell Line | EC50 | Reference |
| GRP-60367 | Subset of RABV strains | Various | 2 - 52 nM | [2][4] |
| GRP-60367 | recVSV-ΔG-eGFP-GRABV | - | 5 nM | [3] |
| GRP-60367 | RABV-SAD-B19 | - | 0.27 µM | [3] |
| GRP-60367 | rRABV-CVS-N2c | - | 2.63 µM | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of GRP-60367's effect on viral glycoprotein G.
Viral Entry Assay using a Recombinant Vesicular Stomatitis Virus (rVSV) Pseudotyping System
This assay quantifies the inhibition of RABV G-mediated entry using a safe, replication-deficient rVSV core particle that expresses a reporter gene (e.g., eGFP or luciferase) and is pseudotyped with RABV G.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Plasmids encoding:
-
VSV-ΔG backbone with a reporter gene (e.g., eGFP)
-
RABV Glycoprotein G
-
-
Transfection reagent
-
This compound
-
Cell culture medium (DMEM, 10% FBS)
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Pseudovirus Production:
-
Seed HEK293T cells in a 10 cm dish.
-
Co-transfect the cells with the VSV-ΔG-eGFP backbone plasmid and the RABV G expression plasmid.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the rVSV-ΔG-eGFP-GRABV pseudovirus.
-
Titer the pseudovirus stock.
-
-
Inhibition Assay:
-
Seed host cells in a 96-well plate and grow to 80-90% confluency.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the pseudovirus with the different concentrations of GRP-60367 for 1 hour at 37°C.
-
Remove the medium from the cells and add the virus-compound mixture.
-
Incubate for 24-48 hours.
-
Quantify eGFP expression using a fluorescence plate reader or flow cytometer.
-
Calculate the EC50 value by plotting the dose-response curve.
-
Caption: Workflow for a viral entry inhibition assay.
Cytotoxicity Assay
It is crucial to assess whether the observed antiviral effect is due to specific inhibition of viral entry or to general cytotoxicity of the compound.
Materials:
-
Host cell line (same as used in the antiviral assay)
-
This compound
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Luminometer or spectrophotometer
Protocol:
-
Seed cells in a 96-well plate.
-
Add serial dilutions of this compound to the cells.
-
Incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance).
-
Calculate the CC50 (50% cytotoxic concentration) and the selectivity index (SI = CC50/EC50). GRP-60367 has been reported to show no morphological signs of cytotoxicity or altered cell metabolic activity after 48 hours of exposure up to 300 µM.[3]
Signaling Pathways and Logical Relationships
The interaction of RABV G with host cell receptors can trigger intracellular signaling pathways, although this is not the primary mechanism of entry. The critical role of GRP-60367 is to prevent the initial steps that lead to viral entry.
Caption: Logical relationship of RABV entry and inhibition.
Conclusion and Future Directions
This compound is a promising lead compound in the development of novel anti-rabies therapeutics. Its nanomolar potency and specific mechanism of action against the viral glycoprotein G-mediated entry make it a valuable tool for both studying the intricacies of rabies virus infection and for potential clinical applications.
Future research should focus on:
-
Resistance Studies: Investigating the potential for RABV to develop resistance to GRP-60367 and identifying the genetic basis for any observed resistance.
-
In Vivo Efficacy: Evaluating the pharmacokinetic properties and therapeutic efficacy of this compound in animal models of rabies infection.
-
Structural Biology: Determining the co-crystal structure of GRP-60367 bound to the RABV G protein to elucidate the precise binding site and mechanism of inhibition, which would guide further structure-activity relationship (SAR) studies for the development of even more potent inhibitors.
This technical guide provides a foundational understanding of GRP-60367's effect on RABV glycoprotein G. The methodologies and data presented herein should aid researchers in the continued investigation and development of this and other novel antiviral agents.
References
Preliminary Efficacy of GRP-60367 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
December 7, 2025
Abstract
GRP-60367 hydrochloride is a novel, first-in-class small-molecule inhibitor of the rabies virus (RABV).[1][2] This technical guide provides a preliminary overview of the efficacy of this compound, based on currently available preclinical data. The compound demonstrates potent in vitro activity against RABV by specifically targeting the viral glycoprotein (G protein) and inhibiting its entry into host cells.[1][2] This document summarizes the quantitative efficacy data, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and experimental workflows. It is important to note that, to date, no in vivo efficacy data for this compound has been published in the public domain.
Introduction
Rabies remains a significant global health threat, with a near 100% fatality rate once clinical symptoms appear. Current post-exposure prophylaxis (PEP) relies on the administration of rabies vaccine and rabies immune globulin (RIG). While effective, the high cost and limited availability of RIG in many rabies-endemic areas present a significant challenge. Small-molecule antivirals offer a potentially cost-effective and stable alternative to RIG. This compound has emerged from high-throughput screening as a promising candidate, exhibiting nanomolar potency against a subset of RABV strains in vitro.[1][2]
In Vitro Efficacy
The antiviral activity of this compound has been evaluated in various cell lines using a single-cycle RABV reporter strain. The compound exhibits potent and specific inhibition of RABV replication with a high specificity index (SI) of over 100,000.[2]
Table 1: In Vitro Efficacy of GRP-60367 against Rabies Virus
| Cell Line | Virus Strain | EC50 (nM) | Reference |
| Human airway epithelial cells (BEAS-2B) | RABV-ΔG-nanoLuc | 2 | [3] |
| Human embryonic kidney cells (293T) | RABV-ΔG-nanoLuc | 3 | [3] |
| Human epithelial cells (Hep-2) | RABV-ΔG-nanoLuc | 52 | [3] |
| Not specified | Fully replication-competent RABV-SAD-B19 | 270 | [4] |
| Not specified | rRABV-CVS-N2c | 2630 | [4] |
| Not specified | Bat isolate | >10000 | [4] |
Mechanism of Action: Rabies Virus Entry Inhibition
This compound acts as a viral entry inhibitor, a mechanism confirmed through time-of-addition studies.[2] These experiments demonstrated that the compound is most effective when added early in the infection process, consistent with the targeting of viral entry.
The specific molecular target of this compound has been identified as the rabies virus glycoprotein (G protein).[1] The G protein is essential for the virus to attach to host cell receptors and mediate the fusion of the viral and endosomal membranes, which releases the viral genome into the cytoplasm. This compound is believed to interact with the G protein's fusion loop, a critical component in the membrane fusion process.[2]
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the in vitro efficacy of this compound, based on the available literature.
High-Throughput Screening (HTS) Assay
A high-throughput screening assay was utilized to identify inhibitors of RABV replication.
-
Cell Line: Baby Hamster Kidney (BHK-21) cells.
-
Virus: A single-cycle, replication-competent vesicular stomatitis virus (rcVSV) in which the VSV glycoprotein (G) was replaced with the rabies virus G protein (rcVSV-RV-G). This chimeric virus expresses a reporter gene for quantification.
-
Procedure:
-
BHK-21 cells are seeded in multi-well plates.
-
Test compounds, including GRP-60367, are added to the cells.
-
Cells are infected with the rcVSV-RV-G reporter virus.
-
After a suitable incubation period, the reporter gene expression is measured to determine the extent of viral replication and, consequently, the inhibitory activity of the compounds.
-
Time-of-Addition Assay
This assay was performed to determine the stage of the viral life cycle inhibited by this compound.
-
Procedure:
-
Host cells are infected with RABV.
-
This compound is added at various time points pre- and post-infection.
-
Viral replication is quantified at the end of the experiment.
-
-
Interpretation: The effectiveness of the compound at different time points reveals whether it acts on an early stage (like entry) or a later stage (like replication or egress) of the viral life cycle. For GRP-60367, its high efficacy when added early confirmed its role as an entry inhibitor.[2]
Transient Cell-to-Cell Fusion Assay
This assay was used to confirm that this compound targets the G protein-mediated membrane fusion.
-
Procedure:
-
One population of cells (effector cells) is engineered to express the RABV G protein and a reporter molecule (e.g., luciferase).
-
A second population of cells (target cells) is prepared.
-
The two cell populations are co-cultured in the presence or absence of this compound.
-
If fusion occurs between the effector and target cells, the reporter molecule becomes active, and its signal is measured.
-
-
Interpretation: Inhibition of the reporter signal in the presence of the compound indicates that it blocks G protein-mediated cell fusion.
Resistance Profile
Conclusion and Future Directions
This compound is a potent in vitro inhibitor of rabies virus entry, with a well-defined mechanism of action targeting the viral G protein. The nanomolar efficacy against certain RABV strains makes it a compelling lead compound for further development.
The most critical next step in the evaluation of this compound is the assessment of its in vivo efficacy in relevant animal models of rabies infection. Such studies would need to investigate the compound's pharmacokinetics, safety profile, and its ability to prevent disease and death when administered as a post-exposure prophylactic. Furthermore, its efficacy against a broader panel of circulating RABV strains should be determined. The development of a successful oral or injectable formulation will also be crucial for its potential clinical application. Should in vivo studies demonstrate a favorable efficacy and safety profile, this compound could represent a significant advancement in the fight against rabies.
References
- 1. Protocol for constructing and characterizing recombinant vectored vaccines for rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rabies Control and Treatment: From Prophylaxis to Strategies with Curative Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of future rabies biologics and antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
GRP-60367 Hydrochloride: A Technical Overview of Preclinical Safety and Toxicological Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available safety and toxicity data for GRP-60367 hydrochloride. It is intended for informational purposes for a scientific audience. A comprehensive safety evaluation requires access to proprietary preclinical and clinical study data, which is not available in the public domain.
Introduction
GRP-60367 is a first-in-class small molecule inhibitor of the rabies virus (RABV) with a targeted mechanism of action.[1][2] It has demonstrated potent antiviral activity in in vitro models, positioning it as a potential candidate for post-exposure prophylaxis. This technical guide provides a summary of the currently available preclinical safety and toxicity data for this compound. The hydrochloride salt form of GRP-60367 is often used to improve solubility and stability.[3]
In Vitro Safety and Toxicity
The primary source of safety data for GRP-60367 comes from in vitro cell-based assays. These studies are crucial for early-stage assessment of a compound's potential for causing cellular damage.
Cytotoxicity Data
Studies have consistently shown that GRP-60367 exhibits a favorable in vitro safety profile. In various host cell lines, no morphological signs of cytotoxicity or alterations in cell metabolic activity were observed even after prolonged exposure.[1]
| Cell Line | Exposure Duration | Maximum Non-toxic Concentration |
| Various Host Cell Lines | 48 hours | ≥ 300 µM |
Table 1: Summary of In Vitro Cytotoxicity Data for GRP-60367.
In Vivo Safety and Toxicity
As of the latest available public information, comprehensive in vivo safety and toxicity studies for this compound have not been published. Therefore, critical toxicological endpoints are not available.
| Parameter | Value | Species | Route of Administration |
| Acute Toxicity (LD50) | Not Available | - | - |
| No-Observed-Adverse-Effect Level (NOAEL) | Not Available | - | - |
Table 2: Status of Key In Vivo Toxicological Parameters for this compound.
The absence of this data in the public domain means that the following toxicological aspects of this compound are currently unknown:
-
Systemic toxicity after single or repeated doses.
-
Organ-specific toxicity.
-
Genotoxicity, carcinogenicity, and reproductive toxicity.
Mechanism of Action and Potential for Off-Target Effects
GRP-60367's primary mechanism of action is the inhibition of rabies virus entry into host cells. It specifically targets the viral glycoprotein (G protein), which is responsible for binding to host cell receptors and mediating membrane fusion. By blocking the function of the G protein, GRP-60367 prevents the initial stage of viral infection.[1]
Caption: Mechanism of action of GRP-60367 in inhibiting RABV entry.
The high specificity for the viral G protein suggests a potentially low probability of off-target effects on host cell proteins. However, without comprehensive preclinical safety studies, this remains a theoretical assessment.
Experimental Protocols
Detailed experimental protocols for the safety and toxicity testing of this compound are not publicly available. The following are representative protocols for the types of in vitro assays likely used in the preliminary assessment of this compound.
Representative Cytotoxicity Assay Protocol (MTS-based)
This protocol describes a common method for assessing cell viability and cytotoxicity.
References
Methodological & Application
GRP-60367 Hydrochloride: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
GRP-60367 hydrochloride is a potent, first-in-class small-molecule inhibitor of Rabies virus (RABV) entry.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture-based research. The protocols outlined below cover key assays for evaluating its antiviral activity and cytotoxicity, providing a framework for researchers in the fields of virology and drug development. This compound targets the RABV glycoprotein (G), thereby inhibiting the virus from entering host cells.[1][3] The hydrochloride salt form of GRP-60367 is often used due to its enhanced water solubility and stability.[2]
Compound Information
| Compound Name | This compound |
| Synonyms | GRP-60367 HCl |
| Mechanism of Action | Rabies virus (RABV) entry inhibitor, targets RABV G protein.[1][3] |
| Target | Rabies Virus (RABV) |
Antiviral Activity
This compound demonstrates potent anti-RABV activity with EC50 values in the nanomolar range across various host cell lines. The efficacy is dependent on the specific RABV strain and the cell line used.
| Virus | Cell Line | EC50 (nM) |
| RABV-ΔG-nanoLuc | BEAS-2B | 2 |
| RABV-ΔG-nanoLuc | 293T | 3 |
| recVSV-ΔG-eGFP-GRABV | (Not specified) | 5 |
| RABV-ΔG-nanoLuc | Hep-2 | 52 |
| RABV-SAD-B19 | (Not specified) | 270 |
| rRABV-CVS-N2c | (Not specified) | 2630 |
Data compiled from multiple sources.[1][5]
Cytotoxicity Profile
This compound exhibits low cytotoxicity, making it a suitable candidate for in vitro studies. No significant morphological signs of cytotoxicity or alterations in cell metabolic activity have been observed at concentrations up to 300 µM after 48 hours of exposure.
| Cell Line | Assay Duration | Observation | Concentration |
| BEAS-2B, 293T, Hep-2 | 48 hours | No significant cytotoxicity | Up to 1000 µM |
| (Not specified) | 48 hours | No morphological signs of cytotoxicity or altered metabolic activity | Up to 300 µM |
Data compiled from multiple sources.[1][5]
Experimental Protocols
Cell Viability/Cytotoxicity Assay
This protocol is designed to assess the effect of this compound on the viability of cultured cells. A common method is the MTT assay, which measures the metabolic activity of cells.
Materials:
-
This compound
-
Target cell line (e.g., BEAS-2B, 293T, Hep-2)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, then resuspend in complete culture medium to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The seeding density will depend on the cell line's growth characteristics.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL.[6]
-
Incubate the plate for 1 to 4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly to ensure complete solubilization.[6]
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Rabies Virus Entry Assay (Pseudovirus-Based)
This protocol utilizes a pseudovirus system, such as a Vesicular Stomatitis Virus (VSV) backbone expressing the RABV glycoprotein (G) and a reporter gene (e.g., luciferase or GFP), to specifically measure viral entry.
Materials:
-
This compound
-
Susceptible host cell line (e.g., BEAS-2B, 293T)
-
RABV pseudovirus (e.g., RABV-ΔG-nanoLuc)
-
Complete cell culture medium
-
96-well, white, clear-bottom cell culture plates (for luciferase assay)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in the cell viability protocol.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound and Virus Co-incubation:
-
Prepare serial dilutions of this compound in culture medium.
-
In a separate plate, mix the compound dilutions with the RABV pseudovirus suspension.
-
Remove the medium from the cells and add the compound/virus mixture to the wells.
-
Incubate for a defined period (e.g., 1-2 hours) to allow for viral entry.
-
-
Post-entry Incubation:
-
Remove the virus/compound inoculum and wash the cells with PBS.
-
Add fresh, complete culture medium to each well.
-
Incubate for 24-48 hours to allow for reporter gene expression.
-
-
Reporter Gene Assay (Luciferase):
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the reagent to each well and incubate for the recommended time.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral entry for each compound concentration relative to the virus-only control.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Further Research Directions
While this compound has been characterized as a potent RABV entry inhibitor, further studies could explore its effects on host cell gene expression. Transcriptomic analysis, such as RNA sequencing or microarray, of cells treated with this compound in the presence and absence of RABV infection could elucidate any off-target effects or modulation of host antiviral pathways. Additionally, detailed studies on the development of viral resistance to this compound would be valuable for its potential therapeutic development.
Conclusion
This compound is a valuable research tool for studying the mechanisms of rabies virus entry. The protocols provided herein offer a foundation for the in vitro characterization of this and other antiviral compounds. Its high potency and low cytotoxicity make it an attractive candidate for further investigation in the development of novel anti-rabies therapeutics.
References
- 1. arctomsci.com [arctomsci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GRP-60367 | RABV entry inhibitor | Probechem Biochemicals [probechem.com]
- 6. A cell-cell fusion assay to assess arenavirus envelope glycoprotein membrane-fusion activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of GRP-60367 Hydrochloride Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the dose-response curve of GRP-60367 hydrochloride, a first-in-class small-molecule inhibitor of rabies virus (RABV) entry.[1][2][3] this compound specifically targets the RABV glycoprotein (G protein), thereby preventing its fusion with the host cell membrane and inhibiting viral entry.[2] The protocols outlined below are designed for researchers in virology, infectious diseases, and drug development to accurately assess the potency of this antiviral compound. This document includes a detailed experimental workflow, a description of the viral entry signaling pathway, and data presentation guidelines.
Introduction
Rabies is a fatal neurotropic disease caused by the rabies virus (RABV).[4][5] The virus enters host cells through a process initiated by the binding of the viral G protein to receptors on the cell surface, followed by clathrin-mediated endocytosis.[6][7] The acidic environment of the endosome triggers a conformational change in the G protein, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral ribonucleoprotein complex into the cytoplasm.[4][8] this compound is a novel antiviral compound that has been identified as a potent inhibitor of RABV entry, with EC50 values in the nanomolar range against specific RABV strains.[1][3] The hydrochloride salt form generally offers improved water solubility and stability.[1][9] These application notes provide a comprehensive guide to determining the dose-response curve of this compound, a critical step in evaluating its antiviral efficacy.
Signaling Pathway of Rabies Virus Entry and Inhibition by GRP-60367
The mechanism of RABV entry into a host cell is a multi-step process that is effectively targeted by GRP-60367. The following diagram illustrates this pathway and the point of inhibition.
Experimental Protocols
To determine the dose-response curve and calculate the EC50 value of this compound, a reporter virus assay is recommended for its high-throughput capability and quantitative accuracy.
Materials
-
Cell Line: Baby Hamster Kidney (BHK-21) cells or other susceptible cell lines.
-
Virus: Recombinant rabies virus expressing a reporter gene (e.g., luciferase or GFP).
-
Compound: this compound (powder).
-
Reagents: Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), DMSO.
-
Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), microplate reader (for luciferase or fluorescence).
Protocol
-
Cell Seeding:
-
Culture BHK-21 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight.
-
-
Compound Preparation:
-
Infection and Treatment:
-
Dilute the reporter rabies virus stock in DMEM to a multiplicity of infection (MOI) that yields a robust signal without causing excessive cytotoxicity.
-
Remove the culture medium from the cells.
-
Add 50 µL of the diluted compound to the appropriate wells, followed by 50 µL of the diluted virus.
-
Include virus control wells (cells + virus + vehicle) and cell control wells (cells + medium only).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
-
Data Acquisition:
-
After incubation, measure the reporter gene expression according to the manufacturer's protocol for the specific reporter (e.g., add luciferase substrate and measure luminescence).
-
-
Data Analysis:
-
Normalize the data by subtracting the background signal from the cell control wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control (0% inhibition) and cell control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit a sigmoidal dose-response curve to the data using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for determining the dose-response curve of this compound.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Raw Data from Reporter Assay
| GRP-60367 HCl (nM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) |
| 1000 | 150 | 165 | 158 |
| 100 | 250 | 260 | 245 |
| 10 | 1500 | 1550 | 1480 |
| 1 | 8000 | 8200 | 7900 |
| 0.1 | 14500 | 14800 | 14600 |
| 0 (Virus Control) | 15000 | 15200 | 14900 |
| Cell Control | 100 | 105 | 98 |
RLU: Relative Light Units
Table 2: Calculated Percentage Inhibition and EC50
| GRP-60367 HCl (nM) | Average RLU | % Inhibition |
| 1000 | 157.67 | 99.0% |
| 100 | 251.67 | 98.4% |
| 10 | 1510.00 | 90.0% |
| 1 | 8033.33 | 46.5% |
| 0.1 | 14633.33 | 2.5% |
| 0 (Virus Control) | 15033.33 | 0.0% |
| EC50 (nM) | ~1.1 |
Conclusion
The protocols and guidelines presented in this document provide a robust framework for determining the dose-response curve of this compound against rabies virus. Accurate determination of the EC50 value is essential for the preclinical development of this promising antiviral candidate. The use of a reporter virus assay offers a sensitive and efficient method for quantifying the inhibitory activity of GRP-60367. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and virus strains to generate reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. arctomsci.com [arctomsci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rabies virus - Wikipedia [en.wikipedia.org]
- 5. Rabies - Wikipedia [en.wikipedia.org]
- 6. cusabio.com [cusabio.com]
- 7. Transferrin Receptor Protein 1 Is an Entry Factor for Rabies Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rabies virus-induced membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Recommended working concentration of GRP-60367 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRP-60367 hydrochloride is a potent and selective small-molecule inhibitor of Rabies virus (RABV) entry.[1][2][3] It targets the viral glycoprotein (G), a key protein mediating the attachment and fusion of the virus with the host cell membrane, thereby preventing the initiation of infection.[1][2][3] These application notes provide recommended working concentrations and detailed protocols for in vitro assays to characterize the antiviral activity of this compound. Currently, there is no publicly available data on the in vivo working concentration of this compound. Therefore, a general protocol for the in vivo evaluation of anti-rabies virus compounds is provided as a reference.
In Vitro Applications
Recommended Working Concentrations
The effective concentration of this compound for in vitro studies is in the low nanomolar range. The half-maximal effective concentration (EC50) values can vary depending on the cell line and the Rabies virus strain used.
| Cell Line | Virus Strain | EC50 (nM) | Reference |
| BEAS-2B | RABV-ΔG-nanoLuc | 2 | --INVALID-LINK-- |
| 293T | RABV-ΔG-nanoLuc | 3 | --INVALID-LINK-- |
| Hep-2 | RABV-ΔG-nanoLuc | 52 | --INVALID-LINK-- |
It is recommended to perform a dose-response curve starting from low nanomolar to micromolar concentrations to determine the optimal working concentration for your specific experimental setup. This compound has been shown to have low cytotoxicity, with no significant effects on cell viability observed at concentrations up to 300 µM.[3]
Experimental Protocols
Pseudotyped Virus Neutralization Assay
This assay is a safe and effective method to quantify the inhibitory effect of this compound on RABV G-mediated viral entry. It utilizes a replication-defective viral core, typically from Vesicular Stomatitis Virus (VSV) or a lentivirus, pseudotyped with the RABV G protein and carrying a reporter gene (e.g., luciferase or GFP).
a. Production of RABV G-Pseudotyped VSV
This protocol describes the generation of VSV particles pseudotyped with the Rabies virus glycoprotein (RABV-G).
References
GRP-60367 Hydrochloride: Application Notes and Protocols for Virology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRP-60367 hydrochloride is a first-in-class, small-molecule inhibitor of Rabies Virus (RABV) entry.[1][2][3] This compound exhibits potent and specific antiviral activity against a subset of RABV strains, demonstrating nanomolar efficacy in various host cell lines.[1][3] Its mechanism of action involves the direct targeting of the RABV glycoprotein G (RABV G), a critical component for viral entry into host cells.[2] By inhibiting the function of RABV G, this compound effectively blocks the initial stages of viral infection. The hydrochloride salt form of GRP-60367 generally offers enhanced water solubility and stability compared to its free base form, making it suitable for in vitro research applications.[1][3]
Data Presentation
The antiviral activity and cytotoxicity of this compound have been evaluated in several studies. The following tables summarize the key quantitative data.
Table 1: Antiviral Efficacy of this compound Against Rabies Virus
| Virus Strain | Cell Line | EC50 (nM) | Reference |
| RABV-ΔG-nanoLuc | BEAS-2B | 2 | [4] |
| RABV-ΔG-nanoLuc | 293T | 3 | [4] |
| recVSV-ΔG-eGFP-G | Not Specified | 5 | [5] |
| RABV-ΔG-nanoLuc | Hep-2 | 52 | [4] |
| RABV-SAD-B19 | Not Specified | 270 | [5] |
| rRABV-CVS-N2c | Not Specified | 2630 | [5] |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Not Specified | >300 | >100,000 | [6] |
Mechanism of Action: Inhibition of RABV G-Mediated Entry
This compound acts as a viral entry inhibitor by specifically targeting the Rabies Virus glycoprotein G. The entry of RABV into a host cell is a multi-step process initiated by the binding of the G protein to cellular receptors. Following endocytosis, the acidic environment of the endosome triggers a conformational change in the G protein, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral ribonucleoprotein complex into the cytoplasm. This compound is believed to interfere with these conformational changes in the G protein, thereby preventing membrane fusion and subsequent viral entry.
Caption: RABV entry and GRP-60367 HCl inhibition pathway.
Experimental Protocols
The following are representative protocols for evaluating the antiviral activity of this compound against Rabies Virus.
Protocol 1: Virus Yield Reduction Assay
This assay measures the ability of the compound to inhibit the production of infectious virus particles.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Susceptible cell line (e.g., Mouse neuroblastoma N2a cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Rabies Virus stock
-
96-well cell culture plates
-
Standard laboratory equipment for cell culture and virology
Procedure:
-
Cell Seeding: Seed N2a cells in a 96-well plate at a density of 1.5 x 104 cells per well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium.
-
Treatment and Infection:
-
Remove the cell culture medium from the wells.
-
Add the diluted this compound to the cells.
-
Infect the cells with Rabies Virus at a Multiplicity of Infection (MOI) of 0.2 Focus-Forming Units (FFU) per cell.
-
Include control wells with virus only (no compound) and cells only (no virus, no compound).
-
-
Incubation: After 60 minutes of incubation at 34°C, remove the inoculum and replace it with fresh medium containing the corresponding concentrations of this compound.
-
Harvesting: Incubate the plates for 48 hours at 34°C. Collect the culture supernatants.
-
Titration of Progeny Virus: Determine the virus titer in the collected supernatants using a standard titration method, such as a focus-forming assay on fresh N2a cells.
-
Data Analysis: Calculate the percent inhibition of virus yield for each compound concentration compared to the virus-only control. Determine the EC50 value, which is the concentration of the compound that inhibits virus production by 50%.
References
- 1. Rabies virus-induced membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rabies Virus-Induced Membrane Fusion Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GRP-60367 | RABV entry inhibitor | Probechem Biochemicals [probechem.com]
- 6. Identification and Characterization of a Small-Molecule Rabies Virus Entry Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays: GRP-60367 Hydrochloride
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to characterize the antiviral activity of GRP-60367 hydrochloride, a potent inhibitor of rabies virus (RABV) entry.[1] The following cell-based assays are designed to determine the potency, mechanism of action, and cytotoxicity of the compound.
Determination of Antiviral Potency using a Pseudotyped Virus Neutralization Assay
This assay measures the ability of this compound to inhibit the entry of vesicular stomatitis virus (VSV) pseudotyped with the rabies virus glycoprotein (RABV-G). The use of a replication-deficient pseudovirus expressing a reporter gene (e.g., luciferase or GFP) provides a quantitative measure of viral entry in a high-throughput format.
Experimental Protocol
Materials:
-
HEK293T cells (or other susceptible cell lines)
-
VSV-ΔG-Luciferase pseudotyped with RABV-G
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in DMEM.
-
Pre-incubate the VSV-ΔG-Luciferase pseudotyped with RABV-G with the different concentrations of this compound for 1 hour at 37°C.
-
Remove the culture medium from the cells and infect with the virus-compound mixture.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
Remove the medium and lyse the cells.
-
Add luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Calculate the half-maximal effective concentration (EC50) by fitting the dose-response curve using a non-linear regression model.
Data Presentation
Table 1: Antiviral Potency of this compound against RABV-G Pseudotyped VSV
| Concentration (nM) | Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle Control) | 1,500,000 | 0 |
| 0.1 | 1,350,000 | 10 |
| 1 | 1,050,000 | 30 |
| 5 | 750,000 | 50 |
| 10 | 450,000 | 70 |
| 50 | 150,000 | 90 |
| 100 | 75,000 | 95 |
| EC50 (nM) | 5.0 |
Experimental Workflow
Time-of-Addition Assay to Confirm Entry Inhibition
This assay determines the specific stage of the viral life cycle that is inhibited by this compound. By adding the compound at different time points relative to viral infection, it is possible to distinguish between inhibition of entry, replication, or budding.
Experimental Protocol
Materials:
-
Vero cells (or other susceptible cell lines)
-
Rabies virus (e.g., CVS strain)
-
This compound (at a concentration of 10x EC50)
-
DMEM, FBS, Penicillin-Streptomycin
-
48-well cell culture plates
-
Reagents for immunofluorescence or RT-qPCR
Procedure:
-
Seed Vero cells in a 48-well plate and incubate overnight.
-
Synchronize infection by pre-chilling the cells at 4°C for 30 minutes.
-
Infect the cells with rabies virus at a high multiplicity of infection (MOI) for 1 hour at 4°C to allow attachment but not entry.
-
Wash the cells to remove unbound virus and add pre-warmed medium to allow entry (time point 0).
-
Add this compound at different time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 8h).
-
Incubate for 24 hours at 37°C.
-
Fix the cells and perform immunofluorescence staining for the rabies virus nucleoprotein (N) or extract RNA for RT-qPCR to quantify viral RNA.
-
Determine the time window during which the addition of the compound is effective in inhibiting viral replication.
Data Presentation
Table 2: Time-of-Addition Assay for this compound
| Time of Addition (hours post-infection) | Viral Titer (% of control) |
| -1 (Pre-treatment) | 5 |
| 0 | 10 |
| 1 | 25 |
| 2 | 80 |
| 4 | 95 |
| 8 | 100 |
Signaling Pathway Diagram
Cytotoxicity Assay
This assay evaluates the potential toxic effects of this compound on the host cells. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Experimental Protocol
Materials:
-
HEK293T cells (or the cell line used in the antiviral assays)
-
This compound
-
DMEM, FBS, Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as for the antiviral assay.
-
Add serial dilutions of this compound to the cells.
-
Incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%.
Data Presentation
Table 3: Cytotoxicity of this compound
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.20 | 100 |
| 1 | 1.18 | 98 |
| 10 | 1.15 | 96 |
| 50 | 1.10 | 92 |
| 100 | 1.05 | 88 |
| 200 | 0.98 | 82 |
| 300 | 0.85 | 71 |
| CC50 (µM) | >300 | |
| Selectivity Index (SI = CC50/EC50) | >60,000 |
Experimental Workflow
References
GRP-60367 Hydrochloride: A Potent Tool for Elucidating Rabies Virus Entry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
GRP-60367 hydrochloride is a first-in-class, small-molecule inhibitor of rabies virus (RABV) entry.[1][2] With nanomolar potency against a subset of RABV strains, this compound serves as a valuable research tool for dissecting the mechanisms of viral entry and for the development of novel antiviral therapeutics.[1][2][3] this compound specifically targets the rabies virus glycoprotein (G), a critical component for viral attachment and fusion with the host cell membrane.[2] This document provides detailed application notes, quantitative data summaries, and experimental protocols to facilitate the use of this compound in rabies virus research.
Introduction to Rabies Virus and this compound
Rabies virus, a member of the Rhabdoviridae family, is a neurotropic virus that causes a severe and almost invariably fatal encephalitis in mammals.[4] The virus enters the host cell via receptor-mediated endocytosis, a process initiated by the binding of the viral glycoprotein (G protein) to host cell receptors.[5][6] Following internalization, the acidic environment of the endosome triggers a conformational change in the G protein, leading to fusion of the viral and endosomal membranes and release of the viral ribonucleoprotein complex into the cytoplasm.[5]
This compound has been identified as a potent inhibitor of this initial stage of the viral lifecycle.[1][2] It exhibits specific and potent anti-RABV activity with high selectivity, showing no significant cytotoxicity at effective concentrations.[2][3] Its mechanism of action, centered on the inhibition of viral entry, makes it an excellent tool for studying the intricacies of RABV G protein function and for screening for other potential entry inhibitors.
Data Presentation
The following tables summarize the quantitative data for this compound's efficacy and cytotoxicity across different cell lines and rabies virus strains.
Table 1: Antiviral Activity of this compound against Rabies Virus
| Rabies Virus Strain | Host Cell Line | EC50 (nM) | Reference |
| Various Strains | Various | 2 - 52 | [1][2] |
| recVSV-ΔG-eGFP-GRABV | Not specified | 5 | [3] |
| RABV-SAD-B19 | Not specified | 270 | [3] |
| rRABV-CVS-N2c | Not specified | 2630 | [3] |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Duration | CC50 (µM) | Reference |
| Various | 48 hours | > 300 | [2][3] |
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of the rabies virus G protein, thereby blocking viral entry into the host cell.[2] Current research has not indicated that this compound significantly modulates any host cell signaling pathways. Its high specificity for the viral glycoprotein suggests minimal off-target effects on cellular processes.
The following diagram illustrates the proposed mechanism of action:
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Antiviral Activity (EC50) using a Reporter Virus Assay
This protocol describes the determination of the half-maximal effective concentration (EC50) of this compound using a recombinant rabies virus expressing a fluorescent reporter protein (e.g., mCherry-RABV).
Materials:
-
This compound
-
BHK-21 cells
-
mCherry-RABV (or other suitable reporter virus)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
High-content imaging system or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed BHK-21 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in DMEM.
-
Infection and Treatment:
-
On the day of the experiment, remove the growth medium from the cells.
-
Add the serially diluted this compound to the wells.
-
Immediately add mCherry-RABV at a pre-determined multiplicity of infection (MOI).
-
Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Data Acquisition:
-
For high-content imaging, stain the cell nuclei with a suitable dye (e.g., Hoechst 33342).
-
Acquire images and quantify the number of fluorescent (infected) cells and the total number of cells.
-
For a fluorescence plate reader, measure the total fluorescence intensity per well.
-
-
Data Analysis:
-
Calculate the percentage of infection for each compound concentration relative to the virus-only control.
-
Plot the percentage of infection against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.
-
Caption: Workflow for the antiviral activity assay.
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This protocol determines the 50% cytotoxic concentration (CC50) of this compound using a standard MTT or MTS assay.
Materials:
-
This compound
-
BHK-21 cells (or other relevant cell line)
-
DMEM with FBS and Penicillin-Streptomycin
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Include a cell-only control (no compound).
-
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT/MTS Addition:
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Readout:
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell-only control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the CC50 value.
-
Caption: Workflow for the cytotoxicity assay.
Protocol 3: Time-of-Addition Assay to Confirm Entry Inhibition
This assay helps to pinpoint the stage of the viral lifecycle that is inhibited by this compound.
Materials:
-
This compound
-
Rabies virus
-
Susceptible cell line (e.g., BHK-21)
-
Culture medium
-
24-well plates
-
Method for quantifying viral replication (e.g., RT-qPCR for viral RNA, immunofluorescence for viral protein)
Procedure:
-
Cell Seeding: Seed cells in 24-well plates to form a confluent monolayer.
-
Synchronized Infection:
-
Pre-chill the cells at 4°C for 30 minutes.
-
Infect the cells with rabies virus at a high MOI at 4°C for 1 hour to allow attachment but not entry.
-
Wash the cells with cold PBS to remove unbound virus.
-
Add pre-warmed culture medium and transfer the plates to 37°C to initiate synchronous entry. This is time point 0.
-
-
Time-of-Addition:
-
Add this compound at a concentration of 5-10 times its EC50 at different time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 6h, 8h).
-
A "-1h" time point involves pre-treating the cells with the compound for 1 hour before infection.
-
-
Incubation: Incubate the plates for a single replication cycle (e.g., 24 hours).
-
Quantification of Viral Replication:
-
At the end of the incubation period, quantify the level of viral replication using a suitable method (e.g., extract RNA and perform RT-qPCR for the rabies N gene).
-
-
Data Analysis:
-
Normalize the viral replication level at each time point to a no-drug control.
-
Plot the normalized replication level against the time of compound addition. A significant drop in replication when the compound is added early in the infection cycle is indicative of an entry inhibitor.
-
Caption: Workflow for the time-of-addition assay.
Conclusion
This compound is a highly specific and potent inhibitor of rabies virus entry, making it an indispensable tool for virologists and drug discovery scientists. The protocols and data presented here provide a framework for utilizing this compound to investigate the fundamental mechanisms of rabies virus infection and to advance the development of novel antiviral strategies. Researchers are encouraged to adapt these protocols to their specific experimental needs and to further explore the potential of this promising research compound.
References
- 1. The Glycoprotein and the Matrix Protein of Rabies Virus Affect Pathogenicity by Regulating Viral Replication and Facilitating Cell-to-Cell Spread - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudovirus-based Neutralization Assay Platform - Creative Biolabs [neutab.creative-biolabs.com]
- 3. virongy.com [virongy.com]
- 4. mdpi.com [mdpi.com]
- 5. Changes in the dynamic characteristics of G-protein can alter the immune-protection efficacy of rabies virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
GRP-60367 Hydrochloride: A Guide for Research Applications
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of GRP-60367 hydrochloride, a potent and selective inhibitor of Rabies Virus (RABV) entry.
This compound is a first-in-class small-molecule antiviral compound that specifically targets the Rabies Virus Glycoprotein (RABV G), a critical component for viral entry into host cells.[1][2] Its hydrochloride salt form offers enhanced water solubility and stability, making it suitable for a variety of in vitro research applications.[3] This compound has demonstrated nanomolar potency against certain strains of the Rabies Virus, presenting a valuable tool for studying the viral entry mechanism and for the development of novel anti-rabies therapeutics.[1][3]
Purchasing Information
This compound for research purposes can be acquired from various biochemical suppliers. Researchers should always request a certificate of analysis to ensure the purity and quality of the compound.
| Supplier | Website | Notes |
| MedchemExpress | --INVALID-LINK-- | Offers GRP-60367 and its hydrochloride salt. |
| Probechem | --INVALID-LINK-- | Provides the compound for laboratory use. |
| ChemScene | --INVALID-LINK-- | Lists the hydrochloride form for research and manufacturing.[4] |
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of GRP-60367.
| Parameter | Cell Line | Virus Strain | Value | Reference |
| EC50 | BEAS-2B | RABV-ΔG-nanoLuc | 2 nM | [1] |
| 293T | RABV-ΔG-nanoLuc | 3 nM | [1] | |
| Hep-2 | RABV-ΔG-nanoLuc | 52 nM | [1] | |
| - | recVSV-ΔG-eGFP-GRABV | 5 nM | [5] | |
| - | RABV-SAD-B19 | 0.27 µM | [5] | |
| - | rRABV-CVS-N2c | 2.63 µM | [5] | |
| Specificity Index (SI) | - | - | >100,000 | [2] |
Signaling Pathway
This compound acts by inhibiting the entry of the Rabies Virus into the host cell. This process is mediated by the viral G protein. The diagram below illustrates the key steps of RABV entry and the point of inhibition by GRP-60367.
Caption: Rabies Virus entry pathway and inhibition by GRP-60367.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. MedChemExpress suggests storage at -80°C for 6 months or -20°C for 1 month.[1]
In Vitro Rabies Virus Entry Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound against Rabies Virus entry. This protocol is adapted from studies using reporter viruses.[1][5]
Workflow Diagram:
Caption: Workflow for an in vitro Rabies Virus entry assay.
Materials:
-
Host cell line susceptible to RABV (e.g., BEAS-2B, 293T, Hep-2)[1]
-
Complete cell culture medium
-
96-well cell culture plates
-
RABV reporter virus (e.g., RABV-ΔG-nanoLuc)[1]
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Reporter assay reagent (e.g., Luciferase substrate)
-
Plate reader capable of measuring the reporter signal
Procedure:
-
Seed the host cells into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the culture medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Immediately add the RABV reporter virus at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, measure the reporter gene expression according to the manufacturer's instructions for the specific reporter system (e.g., add luciferase substrate and measure luminescence).
-
Normalize the data to the vehicle control and plot the dose-response curve to calculate the EC50 value using appropriate software.
Cytotoxicity Assay
Objective: To determine the concentration of this compound that is toxic to the host cells, which is necessary for calculating the specificity index.
Procedure:
-
Follow the same procedure as the virus entry assay (steps 1-3 and 5) but without the addition of the virus.
-
After the incubation period (e.g., 48 hours), assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.
-
Measure the signal according to the assay manufacturer's protocol.
-
Calculate the 50% cytotoxic concentration (CC50). The specificity index (SI) can then be calculated as CC50 / EC50. GRP-60367 has been reported to show no signs of cytotoxicity up to 300 µM after 48 hours of exposure.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small-Molecule Rabies Virus Entry Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemscene.com [chemscene.com]
- 5. GRP-60367 | RABV entry inhibitor | Probechem Biochemicals [probechem.com]
GRP-60367 Hydrochloride: A Guide to Solution Preparation and Storage
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the preparation and storage of GRP-60367 hydrochloride solutions, a potent, first-in-class small-molecule inhibitor of the rabies virus (RABV) entry.[1][2][3] this compound specifically targets the RABV G protein, thereby blocking its entry into host cells.[1][2][3] Adherence to proper preparation and storage procedures is critical for ensuring the compound's stability, solubility, and optimal performance in research applications.
Physicochemical Properties and Solubility
This compound is an off-white to light yellow solid.[1] While the hydrochloride salt form generally offers enhanced water solubility and stability compared to its free base counterpart, the compound exhibits high solubility in dimethyl sulfoxide (DMSO).[4][5]
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 389.92 g/mol | [1] |
| Formula | C₂₁H₂₈ClN₃O₂ | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Solubility in DMSO | 250 mg/mL (641.16 mM) | [1][2] |
Note: Ultrasonic treatment may be required to achieve maximum solubility in DMSO. It is also crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[1]
Solution Preparation Protocols
The following protocols outline the steps for preparing both high-concentration stock solutions and working solutions for various experimental needs.
Protocol 1: High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution that can be diluted for various in vitro and in vivo studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.2565 mL of DMSO to 1 mg of powder).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Once the powder is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Concentration | Mass of GRP-60367 HCl | Volume of DMSO |
| 1 mM | 1 mg | 2.5646 mL |
| 5 mM | 1 mg | 0.5129 mL |
| 10 mM | 1 mg | 0.2565 mL |
| 1 mM | 5 mg | 12.8231 mL |
| 5 mM | 5 mg | 2.5646 mL |
| 10 mM | 5 mg | 1.2823 mL |
| 1 mM | 10 mg | 25.6463 mL |
| 5 mM | 10 mg | 5.1293 mL |
| 10 mM | 10 mg | 2.5646 mL |
Protocol 2: Preparation of Aqueous Working Solutions for In Vivo Studies
For in vivo applications, it is often necessary to prepare the compound in a vehicle that is well-tolerated by the animal model. Below are examples of such preparations.
Example 1: Formulation with PEG300, Tween-80, and Saline
-
Start with a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. This results in a clear solution with a concentration of ≥ 2.08 mg/mL.[1]
Example 2: Formulation with SBE-β-CD in Saline
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until a clear solution is obtained. The final concentration will be ≥ 2.08 mg/mL.[1]
Example 3: Formulation in Corn Oil
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly. This method yields a solution of ≥ 2.08 mg/mL.[1] Note: This formulation should be used with caution for dosing periods exceeding half a month.[1]
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
Table 3: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Special Conditions | Source |
| Solid Powder | 4°C | - | Sealed, away from moisture | [1] |
| In Solvent (DMSO) | -20°C | 1 month | Sealed, away from moisture, aliquot to avoid freeze-thaw cycles | [1] |
| In Solvent (DMSO) | -80°C | 6 months | Sealed, away from moisture, aliquot to avoid freeze-thaw cycles | [1] |
It is strongly recommended to aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for preparing and using this compound and its mechanism of action.
Caption: Workflow for this compound preparation and use.
References
Application Notes and Protocols for GRP-60367 Hydrochloride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRP-60367 hydrochloride is a potent, first-in-class small-molecule inhibitor of Rabies virus (RABV) entry.[1][2][3][4] Its mechanism of action involves the direct targeting of the RABV glycoprotein (G), a critical component for viral entry into host cells, thereby preventing G-protein-mediated membrane fusion.[4][5] This compound has demonstrated nanomolar potency against various RABV strains in multiple host cell lines, with a high specificity index, indicating a favorable safety profile with no significant cytotoxicity observed at concentrations up to 300 µM.[2][5][6] The hydrochloride salt form of GRP-60367 offers enhanced water solubility and stability, making it well-suited for use in high-throughput screening (HTS) campaigns aimed at discovering novel anti-rabies therapeutics.[1][3]
These application notes provide detailed protocols for utilizing this compound as a control compound in HTS assays and offer a framework for developing robust screening platforms to identify new RABV entry inhibitors.
Data Presentation
Table 1: In Vitro Efficacy of GRP-60367 Against Various Rabies Virus Strains
| Virus Strain | Cell Line | EC50 (nM) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| RABV-SAD-B19 | Multiple host cell lines | 2 - 52 | >300,000 nM | >5,792 to >150,000 | [1][6] |
| recVSV-ΔG-eGFP-GRABV | Not specified | 5 | Not specified | Not specified | [2][5] |
| rRABV-CVS-N2c | Not specified | 2630 | Not specified | Not specified | [2] |
| RABV-SAD-B19 | Not specified | 270 | Not specified | Not specified | [2] |
Note: The EC50 values can vary depending on the specific host cell line used in the assay.
Signaling Pathway and Mechanism of Action
This compound inhibits the entry of Rabies virus into the host cell. The virus typically enters the cell through endocytosis. Within the endosome, a drop in pH triggers a conformational change in the viral G protein, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral contents into the cytoplasm. GRP-60367 directly targets the G protein, preventing this pH-induced conformational change and subsequent membrane fusion, thus halting the infection at an early stage.
Caption: Mechanism of RABV entry and inhibition by GRP-60367.
Experimental Protocols
Protocol 1: High-Throughput Phenotypic Assay for RABV Entry Inhibitors
This protocol is adapted from established high-throughput screening methods for Rabies virus inhibitors and is suitable for use in 384-well format.[1][2][5][7]
Objective: To identify and characterize compounds that inhibit RABV entry using a cell-based assay with a fluorescent reporter virus.
Materials:
-
Cell Line: Baby Hamster Kidney (BHK-21) cells.[1][7] Other susceptible cell lines like Neuro-2a or HEK293 can also be used.[8][9]
-
Virus: mCherry-expressing Rabies virus (mCherry-RABV) or another suitable reporter virus.
-
Compound: this compound (as a positive control), test compounds.
-
Reagents: Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Hoechst stain, Dimethyl sulfoxide (DMSO).
-
Plates: 384-well clear-bottom black plates.
-
Instrumentation: High-content imaging system, automated liquid handler.
Workflow Diagram:
Caption: High-throughput screening workflow for RABV inhibitors.
Procedure:
-
Cell Seeding:
-
Compound Addition:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilution) with a starting concentration of 10 µM.
-
Prepare test compounds similarly. The final DMSO concentration in the assay should not exceed 0.5%.
-
Using an automated liquid handler, add the compounds to the cell plates. Include wells with DMSO only as a negative control (0% inhibition) and wells without virus as a cell viability control.
-
-
Virus Infection:
-
Imaging and Analysis:
-
Add Hoechst stain to all wells to label the nuclei of all cells.
-
Acquire images using a high-content imaging system, capturing both the mCherry (infected cells) and Hoechst (total cells) channels.
-
Use image analysis software to quantify the number of mCherry-positive cells and the total number of cells per well.
-
-
Data Analysis:
-
Calculate the percentage of infected cells for each well.
-
Normalize the data to the DMSO-treated controls (0% inhibition) and mock-infected controls (100% inhibition).
-
Determine the half-maximal effective concentration (EC50) for active compounds and the half-maximal cytotoxic concentration (CC50) from the cell viability data.
-
Calculate the Selectivity Index (SI = CC50/EC50).
-
Assess the quality of the assay plate by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[10][11][12]
-
Protocol 2: Pseudovirus-Based Neutralization Assay (PVNA)
This protocol offers a safer alternative to using live Rabies virus and is adaptable for high-throughput screening.[13][14][15]
Objective: To quantify the inhibitory activity of compounds against RABV entry using a pseudovirus system.
Materials:
-
Cell Line: HEK293T cells.
-
Pseudovirus: Vesicular Stomatitis Virus (VSV) or lentiviral particles pseudotyped with RABV G protein and expressing a reporter gene (e.g., Luciferase or SEAP).
-
Compound: this compound, test compounds.
-
Reagents: DMEM, FBS, Penicillin-Streptomycin, Luciferase or SEAP substrate.
-
Plates: 96-well or 384-well white-walled plates (for luminescence).
-
Instrumentation: Luminometer, automated liquid handler.
Workflow Diagram:
Caption: Pseudovirus neutralization assay workflow.
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells in white-walled 96-well or 384-well plates and incubate for 24 hours.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound and test compounds.
-
In a separate plate, pre-incubate the diluted compounds with the RABV pseudovirus for 1 hour at 37°C.
-
-
Infection:
-
Transfer the compound-virus mixtures to the plates containing the HEK293T cells.
-
Incubate for 24-48 hours.
-
-
Reporter Gene Assay:
-
If using a luciferase reporter, lyse the cells and add the luciferase substrate.
-
If using a SEAP reporter, collect the supernatant and add the SEAP substrate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the DMSO-treated controls.
-
Determine the half-maximal inhibitory concentration (IC50) for active compounds.
-
As in the phenotypic assay, calculate the Z'-factor to assess assay quality.
-
Conclusion
This compound is a valuable tool for the study of Rabies virus entry and a critical positive control for high-throughput screening campaigns. The protocols outlined in these application notes provide a robust framework for the identification and characterization of novel RABV entry inhibitors. The use of either a phenotypic assay with a reporter virus or a pseudovirus-based neutralization assay allows for flexible, reliable, and scalable screening to accelerate the discovery of new antiviral therapies for Rabies.
References
- 1. A Robust Phenotypic High-Throughput Antiviral Assay for the Discovery of Rabies Virus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GRP-60367 | RABV entry inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. A Robust Phenotypic High-Throughput Antiviral Assay for the Discovery of Rabies Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. genomica.uaslp.mx [genomica.uaslp.mx]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. academic.oup.com [academic.oup.com]
- 12. assay.dev [assay.dev]
- 13. Assessing anti-rabies vaccine response in humans: A rapid and high-throughput adaptable, pseudovirus-based neutralization assay as an alternative to rapid fluorescent focus inhibition test (RFFIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.plos.org [journals.plos.org]
Troubleshooting & Optimization
GRP-60367 hydrochloride cytotoxicity assessment in cell lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the cytotoxicity of GRP-60367 hydrochloride. This compound is a potent and specific small-molecule inhibitor of rabies virus (RABV) entry.[1][2][3][4][5] It functions by directly targeting the RABV G protein, which is essential for the virus to enter host cells.[2][4][6]
A key characteristic of GRP-60367 is its high specificity and favorable safety profile. Studies have shown no morphological signs of cytotoxicity or alterations in cell metabolic activity even after prolonged exposure (48 hours) to high concentrations of the compound (up to 300 μM).[5][6][7] This suggests that this compound has a very high therapeutic index.
This guide addresses potential issues that may arise during in vitro experiments and provides standardized protocols for confirming the compound's safety profile.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic?
A1: No. Published data indicates that this compound is not cytotoxic to a variety of cell lines at concentrations significantly higher than its effective antiviral concentration.[5][6][7] Its mechanism of action is highly specific to the rabies virus G protein, minimizing off-target effects on host cells.[2][4][6]
Q2: I am observing unexpected cytotoxicity in my cell cultures treated with this compound. What are the possible causes?
A2: Since this compound is reported to be non-cytotoxic, observed cell death may be due to experimental variables. Consider the following:
-
Compound Solubility: Ensure this compound is fully dissolved in the culture medium. Precipitation of the compound can lead to inaccurate concentrations and may cause cellular stress.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve the compound, ensure the final concentration in the culture medium is non-toxic to your specific cell line (typically below 0.5%). Always include a vehicle control (media with the same concentration of solvent) in your experimental setup.[1]
-
Contamination: Microbial contamination (e.g., bacteria, yeast, or mycoplasma) in your cell culture can lead to cell death.[1][8] Visually inspect your cultures and consider testing for mycoplasma.
-
Cell Culture Conditions: Suboptimal conditions such as temperature fluctuations, incorrect CO2 levels, or poor-quality reagents can induce cellular stress and death.[8]
-
Cell Line Health: Ensure your cells are healthy, in the logarithmic growth phase, and have not been passaged too many times.
Q3: How can I confirm that this compound is not cytotoxic in my cell line?
A3: You can perform standard cytotoxicity assays such as the MTT, LDH, or Annexin V/PI assays. It is crucial to include appropriate controls, including a vehicle control and a positive control for cytotoxicity (a known cytotoxic compound), to validate your results.
Q4: Can this compound interfere with standard cytotoxicity assays?
A4: While there is no specific data on this compound interference, some compounds can interfere with assay components. For example, a compound could directly reduce the MTT reagent, leading to a false cell viability reading. To rule this out, you can run a cell-free control where the compound is added to the assay reagents in the absence of cells.[1][9]
Troubleshooting Guides
Troubleshooting Unexpected Cytotoxicity
| Observation | Potential Cause | Recommended Solution |
| Cell death observed at all concentrations of this compound, including very low ones. | Solvent toxicity or contamination. | Test the toxicity of the solvent at the concentration used. Screen for microbial contamination. |
| Precipitate is visible in the culture medium. | Poor compound solubility. | Prepare a fresh stock solution and ensure complete dissolution before adding to the medium. Consider using a different solvent if solubility issues persist. |
| Inconsistent results between replicate wells. | Uneven cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes and use proper pipetting techniques. Avoid using the outer wells of the plate or fill them with sterile PBS.[1] |
| High background in cytotoxicity assays. | Reagent contamination, assay interference from the compound, or issues with the cell culture medium (e.g., phenol red in MTT assays). | Use fresh, sterile reagents. Run cell-free controls to check for compound interference.[1][9] Use phenol red-free medium for MTT assays.[9] |
Quantitative Data Summary
The following table summarizes the reported cytotoxicity data for GRP-60367.
| Cell Line | Assay Type | Concentration | Exposure Time | Observed Cytotoxicity |
| Various host cell lines | Morphological Assessment & Cell Metabolic Activity | Up to 300 µM | 48 hours | None detected[5][6][7] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle and positive control). Incubate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert MTT to formazan crystals.[10]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.[10]
Protocol 2: LDH Release Assay for Cytotoxicity
The LDH assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation and Reading: Incubate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at the recommended wavelength (typically 490 nm).[11]
Visualizations
Caption: Mechanism of this compound action.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. arctomsci.com [arctomsci.com]
- 5. GRP-60367 | RABV entry inhibitor | Probechem Biochemicals [probechem.com]
- 6. benchchem.com [benchchem.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. dendrotek.ca [dendrotek.ca]
- 9. benchchem.com [benchchem.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
How to resolve GRP-60367 hydrochloride solubility issues in media
Welcome to the technical support center for GRP-60367 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule inhibitor of the rabies virus (RABV).[1][2] It is a first-in-class compound that specifically targets the RABV G protein, which is essential for the virus to enter host cells.[1][2] By inhibiting the G protein, this compound effectively blocks viral entry into cells.[1]
Q2: What is the benefit of using the hydrochloride salt form of GRP-60367?
The hydrochloride salt form of GRP-60367 generally offers enhanced water solubility and stability compared to its free base form.[3] While both forms exhibit comparable biological activity at equivalent molar concentrations, the improved physicochemical properties of the hydrochloride salt make it more amenable to formulation and use in aqueous experimental media.[3]
Q3: In which solvents is this compound soluble?
This compound exhibits high solubility in dimethyl sulfoxide (DMSO).[1][4] Information regarding its solubility in other organic solvents is limited. For aqueous media, direct high solubility may be challenging, and specific preparation methods are recommended.
Troubleshooting Guide: Resolving Solubility Issues in Media
Researchers may encounter difficulties in dissolving this compound directly into aqueous media such as phosphate-buffered saline (PBS) or cell culture media. The following guide provides a systematic approach to addressing these solubility challenges.
Initial Stock Solution Preparation
The recommended starting point is to prepare a high-concentration stock solution in an appropriate organic solvent. DMSO is the solvent of choice for this compound.
Key Consideration: The use of hygroscopic DMSO can significantly impact the solubility of the product. It is crucial to use newly opened or properly stored, anhydrous DMSO.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
GRP-60367 Hydrochloride Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of potential off-target effects of GRP-60367 hydrochloride. This compound is a first-in-class small-molecule inhibitor of the Rabies Virus (RABV) entry, specifically targeting the RABV G protein.[1][2][3][4][5] While it has been reported to have a high specificity index, thorough investigation of potential off-target interactions is a critical aspect of preclinical safety assessment.[3]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a seemingly specific compound like this compound?
Off-target effects are unintended interactions of a drug with proteins or other biomolecules that are not its primary therapeutic target.[6] These interactions can lead to unforeseen side effects or toxicity.[7][8] Even for highly specific compounds, it is crucial to investigate off-target effects to ensure a comprehensive safety profile, a requirement for regulatory submissions for clinical trials.[9]
Q2: My cells treated with this compound show a phenotype that is inconsistent with the inhibition of RABV entry. Could this be an off-target effect?
An unexpected phenotype is a common indicator of potential off-target activity. It is essential to systematically investigate this possibility. This could involve a series of validation experiments, starting with confirming the on-target effect and then proceeding to broader off-target screening strategies.
Q3: What are the initial steps to take if I suspect an off-target effect?
-
Confirm On-Target Engagement: Use a direct binding assay or a downstream functional assay to verify that this compound is engaging with its intended target, the RABV G protein, at the concentrations used in your experiment.
-
Dose-Response Analysis: Perform a detailed dose-response curve for both the on-target activity and the unexpected phenotype. A significant difference in the EC50/IC50 values could suggest an off-target effect.
-
Literature Review: Conduct a thorough search for any known off-targets of similar chemical scaffolds.
-
Computational Prediction: Utilize in silico tools to predict potential off-target interactions based on the chemical structure of GRP-60367.[10][11]
Q4: What experimental approaches can be used to identify potential off-target proteins of this compound?
Several unbiased, proteome-wide methods are available to identify off-target interactions:
-
Chemical Proteomics: This approach uses a modified version of the drug to "fish" for binding partners in cell lysates or living cells.[7][12]
-
Thermal Proteome Profiling (TPP): TPP assesses the thermal stability of proteins in the presence of the drug. A shift in the melting temperature of a protein upon drug binding can indicate a direct interaction.[13]
-
Cell-Based Protein Arrays: These arrays can be used to screen for interactions with a large number of proteins expressed on the cell surface or secreted.[8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results between different cell lines. | Cell-line specific expression of off-target proteins. | 1. Perform proteomic analysis on the different cell lines to identify variations in protein expression. 2. Validate any identified potential off-targets in both sensitive and resistant cell lines. |
| High background in affinity-based proteomics. | Non-specific binding to the affinity matrix or probe. | 1. Optimize washing conditions. 2. Include a negative control compound with a similar chemical structure but no biological activity. 3. Use a label-free method like Thermal Proteome Profiling (TPP) to cross-validate hits. |
| No significant hits in a kinome scan. | The off-target is not a kinase or the interaction is too weak to be detected under standard assay conditions. | 1. Consider other global proteomic screening methods. 2. Increase the concentration of this compound in the assay, if solubility and primary target potency allow. |
| Discrepancy between in vitro binding and cell-based assay results. | The identified off-target interaction may not be functionally relevant in a cellular context due to protein localization, expression levels, or pathway regulation. | 1. Use cell-based functional assays to validate the effect of the off-target interaction. 2. Consider using techniques like CRISPR-Cas9 to knock out the potential off-target and observe if the phenotype is rescued.[18] |
Experimental Protocols
Protocol 1: Kinome Scanning using a Competition Binding Assay
This protocol provides a general workflow for assessing the interaction of this compound with a broad panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested, typically ranging from 10 µM to 1 nM.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a proprietary ligand immobilized to a solid support, and the test compound (this compound).
-
Competition Binding: Incubate the plate to allow the test compound to compete with the immobilized ligand for binding to the kinase.
-
Washing: Wash the plate to remove unbound compound and kinase.
-
Detection: Quantify the amount of kinase bound to the solid support using a detection antibody coupled to a reporter enzyme.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the dissociation constant (Kd) for any significant interactions.
Table 1: Representative Kinome Scan Data for a Test Compound
| Kinase Target | % Inhibition at 1 µM | Kd (nM) |
| Kinase A | 95% | 50 |
| Kinase B | 12% | >10,000 |
| Kinase C | 88% | 250 |
| ... | ... | ... |
Protocol 2: Thermal Proteome Profiling (TPP) Workflow
This protocol outlines the steps for identifying protein targets of this compound based on changes in their thermal stability.
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 37°C to 67°C).
-
Protein Precipitation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Sample Preparation for Mass Spectrometry: Collect the supernatant containing the soluble proteins. Digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: For each protein, generate a "melting curve" by plotting the relative amount of soluble protein at each temperature. A shift in the melting curve between the drug-treated and vehicle-treated samples indicates a direct protein-drug interaction.
Visualizations
Caption: Workflow for investigating potential off-target effects.
Caption: Experimental workflow for Thermal Proteome Profiling (TPP).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of a Small-Molecule Rabies Virus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GRP-60367 | RABV entry inhibitor | Probechem Biochemicals [probechem.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
Improving the stability of GRP-60367 hydrochloride in solution
Welcome to the technical support center for GRP-60367 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, first-in-class small-molecule inhibitor of the rabies virus (RABV). It specifically targets the RABV glycoprotein (G protein), which is essential for the virus to enter host cells. By inhibiting the G protein, this compound effectively blocks viral entry, preventing infection. The hydrochloride salt form of GRP-60367 is often used due to its enhanced water solubility and stability compared to the free base.[1]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: this compound is highly soluble in dimethyl sulfoxide (DMSO). For optimal stability, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month. It is crucial to store the solutions in tightly sealed containers to protect them from moisture. To prevent degradation from multiple freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: My this compound solution appears to have precipitated after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. First, try to redissolve the precipitate by gently warming the solution to room temperature and vortexing. If the precipitate persists, it is not recommended to use the solution, as the concentration will be inaccurate. To prevent this, consider preparing a slightly more dilute stock solution or ensuring that the DMSO used is of high purity and anhydrous, as absorbed water can reduce solubility.
Q4: I am observing a loss of activity with my this compound working solution in my cell-based assay. What could be the cause?
A4: A loss of activity can be attributed to several factors, including degradation of the compound in the aqueous assay medium, interaction with components in the medium, or instability at the incubation temperature (e.g., 37°C). It is advisable to prepare fresh working solutions for each experiment from a frozen stock. Additionally, performing a time-course experiment to assess the compound's stability in the specific assay medium can help identify the rate of degradation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common stability issues with this compound solutions.
Issue 1: Precipitation in Stock or Working Solutions
-
Observation: Cloudiness or visible particles in the solution.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Concentration Exceeds Solubility | Prepare a new stock solution at a lower concentration. |
| Poor Quality or "Wet" DMSO | Use fresh, anhydrous, high-purity DMSO for preparing stock solutions. |
| Temperature Fluctuations | Aliquot stock solutions to minimize freeze-thaw cycles. Thaw solutions slowly at room temperature. |
| Incorrect pH of Aqueous Buffer | Ensure the pH of the aqueous buffer is compatible with the compound's stability. |
Issue 2: Inconsistent Experimental Results
-
Observation: High variability in assay results between replicates or experiments.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh working solutions for each experiment. Confirm the stability of the compound under your specific assay conditions. |
| Inaccurate Pipetting of Viscous DMSO Stock | Ensure proper pipetting technique for viscous solutions. Consider a brief centrifugation of the stock vial before opening to collect all liquid at the bottom. |
| Interaction with Assay Components | Investigate potential interactions with media components, serum proteins, or plasticware. The use of low-protein-binding labware may be beneficial. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile polypropylene tubes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Assessment of this compound Stability in Aqueous Solution
-
Objective: To determine the stability of this compound in a specific aqueous buffer or cell culture medium over time.
-
Materials: this compound stock solution, aqueous buffer or cell culture medium, HPLC system with a suitable column, incubator.
-
Procedure:
-
Prepare a working solution of this compound in the desired aqueous buffer or medium at the final experimental concentration.
-
Immediately take a "time zero" (T=0) sample and analyze it by HPLC to determine the initial peak area, which represents 100% compound integrity.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each aliquot by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Visual Guides
References
Technical Support Center: GRP-60367 Hydrochloride Resistance Mutation Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating resistance to GRP-60367 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, small-molecule inhibitor of the rabies virus (RABV).[1][2] It functions as a viral entry inhibitor by specifically targeting the RABV G protein.[2][3] This action blocks the virus from entering host cells. It has shown potent anti-RABV activity with EC50 values ranging from 2 to 52 nM in various cell lines.[1][3]
Q2: What are the likely mechanisms of resistance to this compound?
While specific resistance mutations to this compound have not been documented in the provided search results, resistance to antiviral drugs and other targeted inhibitors typically arises through modifications in the drug's target.[4] For GRP-60367, this would likely involve mutations in the gene encoding the RABV G protein. These mutations could alter the protein's structure, thereby reducing the binding affinity of this compound and diminishing its inhibitory effect.
Q3: How can I generate this compound-resistant RABV strains in the laboratory?
Resistant viral strains can be generated by culturing RABV in the presence of sub-lethal concentrations of this compound and gradually increasing the concentration over time. This process applies selective pressure, allowing for the emergence and enrichment of viral populations with mutations that confer resistance.
Q4: What are common methods for identifying resistance-conferring mutations?
The most common method is to sequence the target gene, in this case, the gene encoding the RABV G protein, from both the resistant and the parental (sensitive) viral strains. Comparing the sequences will identify any mutations that have arisen in the resistant strain. Computational methods can also be employed to predict how identified mutations might affect the drug-target interaction.[5][6]
Troubleshooting Guides
Guide 1: Investigating the Emergence of this compound Resistance
This guide provides a step-by-step workflow for generating, identifying, and characterizing resistance mutations to this compound.
Experimental Workflow for Resistance Analysis
Caption: Experimental workflow for identifying and validating GRP-60367 resistance.
Detailed Experimental Protocols:
1. Generation of Resistant RABV Strains:
-
Objective: To generate RABV strains with reduced sensitivity to this compound.
-
Methodology:
-
Infect a suitable host cell line (e.g., BEAS-2B, 293T, or Hep-2) with the parental RABV strain.
-
Culture the infected cells in the presence of this compound at a concentration equal to the EC50 value.
-
Monitor the culture for viral replication.
-
Once viral replication is observed, harvest the virus and use it to infect fresh cells.
-
Gradually increase the concentration of this compound in subsequent passages.
-
Continue this process until a viral strain capable of replicating at significantly higher concentrations of the inhibitor is obtained.
-
2. Phenotypic Characterization of Resistance:
-
Objective: To quantify the level of resistance to this compound.
-
Methodology:
-
Perform a dose-response assay using the parental and the putative resistant RABV strains.
-
Infect host cells with each viral strain in the presence of a range of this compound concentrations.
-
Measure viral replication at a specific time point post-infection using a suitable assay (e.g., luciferase reporter assay, plaque assay, or RT-qPCR for viral RNA).
-
Calculate the EC50 value for each strain. A significant increase in the EC50 for the resistant strain compared to the parental strain confirms resistance.
-
Data Presentation: EC50 Values for Parental and Resistant Strains
| Viral Strain | This compound EC50 (nM) | Fold Resistance (Resistant EC50 / Parental EC50) |
| Parental RABV | [Insert Value] | 1 |
| Resistant RABV | [Insert Value] | [Calculate Value] |
3. Genotypic Analysis of the RABV G Protein Gene:
-
Objective: To identify mutations in the RABV G protein gene of the resistant strain.
-
Methodology:
-
Extract viral RNA from both the parental and resistant RABV strains.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the entire coding region of the RABV G protein gene using PCR.
-
Sequence the PCR products using Sanger sequencing or Next-Generation Sequencing (NGS).
-
Align the sequences from the parental and resistant strains to identify any nucleotide and corresponding amino acid changes.
-
4. Validation of Resistance-Conferring Mutations:
-
Objective: To confirm that the identified mutation(s) are responsible for the resistance phenotype.
-
Methodology:
-
Use reverse genetics to introduce the identified mutation(s) into the parental RABV infectious clone.
-
Rescue the recombinant virus containing the putative resistance mutation(s).
-
Perform a dose-response assay to determine the EC50 of the engineered virus.
-
If the engineered virus exhibits a similar level of resistance to the selected resistant strain, this confirms the role of the mutation(s) in conferring resistance.
-
Guide 2: Understanding the Structural Impact of Resistance Mutations
Once a resistance mutation is validated, computational modeling can provide insights into the mechanism of resistance.
Conceptual Workflow for Structural Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based Methods for Predicting Target Mutation-induced Drug Resistance and Rational Drug Design to Overcome the Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
Overcoming poor efficacy of GRP-60367 hydrochloride in assays
Technical Support Center: GRP-60367 Hydrochloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in-vitro cellular and biochemical assays. The following guides and FAQs will address specific problems to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor of the XYZ kinase. It functions by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade. The hydrochloride salt form is utilized to enhance the compound's solubility and stability.
Q2: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules.[1] Here are several steps you can take to address this:
-
Decrease the final concentration: Your compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.[1]
-
Optimize the DMSO concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental results.[1]
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly pH-dependent. Experiment with different pH values to find the optimal range for your molecule's solubility.[1][2]
-
Use a different solvent system: Consider using a co-solvent system or a formulation with excipients to improve solubility.[1]
Q3: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the potential causes?
A3: This common issue can arise from multiple factors related to the reagent, the experimental protocol, or the specific cellular context.[3] A systematic approach to identify the root cause is recommended.[3] Key areas to investigate include reagent integrity, experimental conditions, and cellular factors.
Q4: How should I store my this compound stock solutions?
A4: Proper storage is critical to maintain the integrity and stability of your small molecule inhibitor.[1] It is recommended to aliquot the stock solution upon receipt to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3] Prepare fresh dilutions in your assay buffer before each experiment to minimize degradation.[4]
Q5: I suspect my this compound is degrading in my assay medium. How can I confirm this?
A5: To confirm degradation, you can perform a time-course experiment.[1] Measure the activity of your inhibitor at different time points after its addition to the assay medium. A decrease in activity over time can indicate instability.[1] Additionally, a color change in your stock or working solution often suggests chemical degradation or oxidation.[5]
Troubleshooting Guides
Problem 1: Poor or Inconsistent Efficacy in Cell-Based Assays
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Quantitative Metrics/Considerations |
| Compound Solubility/Precipitation | Visually inspect wells for precipitate after adding the compound.[2] Perform a pre-assay solubility test in your specific cell culture medium.[2] Lower the final concentration or optimize the solvent system.[1] | Final DMSO concentration should ideally be <0.5%.[1] Check for precipitate at 10x and 40x magnification. |
| Compound Instability | Prepare fresh working solutions for each experiment from a frozen stock.[3] Minimize exposure of the compound to light and air.[5] Perform a time-course experiment to assess stability in media over the assay duration.[1] | Aliquot stock solutions to avoid >3 freeze-thaw cycles.[3] |
| Incorrect Dosing | Verify calculations for dilutions. Calibrate pipettes to ensure accurate volume transfers.[4] | A dose-response curve should show a clear concentration-dependent effect.[6] |
| Cell Line Characteristics | Confirm that your cell line expresses the target kinase (XYZ kinase) at sufficient levels using Western blot or qPCR.[3] Ensure the target is active (phosphorylated) under your assay conditions.[3] | Target expression levels can vary significantly between cell lines. |
| Assay Conditions | Optimize cell density to ensure cells are in a logarithmic growth phase.[7] Ensure consistent incubation times and temperatures.[4][7] | Z'-factor should be >0.5 for a robust assay.[8] |
| Off-Target Effects | At high concentrations, small molecules may have off-target effects.[6] Use the lowest effective concentration possible.[6] Include a negative control (structurally similar but inactive compound if available).[6] | A selective inhibitor should have a >10-100 fold higher potency for its primary target.[6] |
Problem 2: Low Potency in Biochemical (Enzyme) Assays
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Quantitative Metrics/Considerations |
| Compound Solubility in Buffer | Perform a solubility test in the specific assay buffer.[2] Consider adding a low percentage of a non-ionic surfactant like Tween-20 or Triton X-100.[2] | Surfactant concentration should be kept low (e.g., 0.01-0.1%) to avoid enzyme denaturation.[2] |
| Inactive Enzyme | Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles.[4] Run a positive control with a known inhibitor to confirm enzyme activity. | Enzyme activity can decrease with improper storage. |
| Sub-optimal ATP Concentration | The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration.[6] Use an ATP concentration that is at or below the Km for the kinase.[4] | IC50 will increase with higher ATP concentrations. |
| Incorrect Buffer Composition | Ensure the pH of the buffer is optimal for both enzyme activity and compound stability.[1][5] | Changes in pH can alter both enzyme kinetics and compound solubility. |
| Assay Detection Issues | Ensure the detection reagents are not expired and are prepared correctly. Optimize the signal-to-background ratio. | A high signal-to-background ratio is crucial for detecting subtle inhibition.[9] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder in a fume hood.
-
Dissolution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[3] Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.[3] Visually confirm that no particulate matter is present.[3]
-
Aliquoting: Dispense the stock solution into small-volume, single-use aliquots in low-binding tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[3]
-
Storage: Store the aliquots at -80°C, protected from light and moisture. For short-term use (1-2 weeks), storage at -20°C is acceptable.[3]
-
Working Dilutions: On the day of the experiment, thaw a single aliquot. Prepare serial dilutions in complete cell culture medium or assay buffer immediately before adding to the cells or assay plate.[3]
Protocol 2: Cell Viability Assay to Determine EC50
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium at 2x the final desired concentrations.
-
Treatment: Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.[10]
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a "no cells" control (0% viability).[10] Plot the results and calculate the EC50 value using a suitable software package.
Visualizations
Caption: this compound inhibits the XYZ kinase signaling pathway.
Caption: Troubleshooting workflow for poor assay efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. marinbio.com [marinbio.com]
- 8. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
GRP-60367 hydrochloride quality control and purity testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity testing of GRP-60367 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the salt form of GRP-60367, a small molecule inhibitor of the rabies virus (RABV) entry. The hydrochloride salt form is often utilized in research and development due to its potential for improved solubility and stability compared to the free base.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage of solutions, it is advisable to aliquot the dissolved compound and store at -80°C to minimize freeze-thaw cycles.
Q3: What solvents are suitable for dissolving this compound?
The solubility of this compound should be empirically determined for your specific experimental needs. Generally, hydrochloride salts of small molecules exhibit improved aqueous solubility. For cell-based assays, sterile-filtered DMSO is a common solvent for creating stock solutions, which can then be further diluted in aqueous buffers or cell culture media. Ensure the final concentration of DMSO is compatible with your experimental system, typically below 0.5%.
Q4: What are the typical purity specifications for research-grade this compound?
For research applications, the purity of this compound is typically expected to be ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). The identity of the compound should be confirmed by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q5: How can I verify the identity of a new batch of this compound?
The identity of this compound can be confirmed by comparing the analytical data of the new batch with a previously validated reference standard. Key analytical techniques for identity confirmation include:
-
LC-MS: To confirm the molecular weight of the parent compound.
-
¹H-NMR: To verify the chemical structure by analyzing the proton signals.
-
FTIR: To compare the infrared absorption spectrum.
Troubleshooting Guides
This section addresses common issues that may arise during the quality control and experimental use of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly low purity by HPLC | 1. Degradation of the compound due to improper storage or handling.2. Contamination of the sample or solvent.3. Inappropriate HPLC method (e.g., column, mobile phase, wavelength). | 1. Ensure the compound has been stored at the recommended temperature and protected from light and moisture. Prepare fresh solutions for analysis.2. Use high-purity solvents and clean labware. Run a blank injection to check for solvent contamination.3. Optimize the HPLC method. Refer to the Experimental Protocols section for a recommended starting method. |
| Broad or tailing peaks in HPLC chromatogram | 1. Poor sample solubility in the mobile phase.2. Column degradation or contamination.3. Interaction of the analyte with the stationary phase. | 1. Adjust the solvent composition of the sample to be closer to that of the mobile phase.2. Flush the column with a strong solvent or replace it if necessary.3. Consider a different column chemistry or adjust the mobile phase pH. |
| Inconsistent results between experiments | 1. Variability in sample preparation.2. Instability of the compound in the experimental buffer.3. Inconsistent instrument performance. | 1. Follow a standardized protocol for sample preparation. Use freshly prepared solutions for each experiment.2. Assess the stability of this compound in your experimental buffer over the time course of the experiment.3. Perform regular calibration and system suitability tests on your analytical instruments. |
| Difficulty dissolving the compound | 1. Use of an inappropriate solvent.2. The compound may have precipitated out of solution. | 1. Consult the supplier's datasheet for recommended solvents. Sonication or gentle warming may aid dissolution.2. If preparing aqueous solutions from a DMSO stock, ensure the final concentration does not exceed the aqueous solubility limit. |
Quantitative Data Summary
The following table summarizes representative quality control data for a batch of this compound.
| Parameter | Method | Specification | Result |
| Appearance | Visual Inspection | White to off-white solid | Conforms |
| Purity (by HPLC) | RP-HPLC | ≥ 98.0% | 99.2% |
| Identity (by LC-MS) | ESI-MS | Conforms to structure | Conforms |
| Identity (by ¹H-NMR) | 400 MHz NMR | Conforms to structure | Conforms |
| Residual Solvents | GC-HS | ≤ 0.5% | 0.1% |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.3% |
Experimental Protocols
Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed to separate GRP-60367 from potential impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method confirms the molecular weight of GRP-60367.
-
LC System: Utilize the same HPLC method as described above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000
-
Data Analysis: Look for the [M+H]⁺ ion corresponding to the molecular weight of the GRP-60367 free base.
Structural Confirmation by ¹H-NMR Spectroscopy
This technique provides detailed structural information.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Concentration: Approximately 5 mg/mL
-
Instrument: 400 MHz NMR Spectrometer
-
Analysis: The resulting spectrum should be consistent with the known chemical structure of GRP-60367, showing the expected chemical shifts, multiplicities, and integrations for each proton.
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: Troubleshooting Logic for Poor HPLC Results.
Minimizing variability in GRP-60367 hydrochloride experiments
Welcome to the technical support center for GRP-60367 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and achieving consistent, reproducible results in their experiments with this first-in-class rabies virus (RABV) entry inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of rabies virus (RABV) entry.[1][2] It functions by specifically targeting the RABV glycoprotein (G protein), which is essential for the virus to bind to and enter host cells.[1] By inhibiting this initial step of the viral life cycle, this compound effectively blocks RABV infection at a very early stage. The hydrochloride salt form of GRP-60367 is often used in research due to its likely enhanced water solubility and stability compared to the free base form.[1]
Q2: What are the typical effective concentrations of this compound in cell-based assays?
A2: this compound has demonstrated nanomolar potency against various RABV strains in different host cell lines. Reported EC50 values (the concentration at which the compound shows 50% of its maximal effect) typically range from 2 to 52 nM.[1] However, the optimal concentration for your specific experiment will depend on the cell type, virus strain, and assay conditions. It is always recommended to perform a dose-response experiment to determine the ideal concentration range for your system.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For a stock solution, dissolve the compound in high-quality, anhydrous DMSO. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -20°C or -80°C in tightly sealed vials to protect from moisture.
Q4: I am observing high variability between my replicate wells. What are the potential causes?
A4: High variability in in vitro assays can arise from several factors. Here is a systematic approach to troubleshooting this issue:
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially with small volumes, is a common source of variability. Ensure your pipettes are properly calibrated and use appropriate pipetting techniques.
-
Reagent Mixing: Inadequate mixing of reagents can lead to concentration gradients across your assay plate. Thoroughly mix all components, including the diluted this compound, before and after adding them to the wells.
-
Cell Health and Seeding Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded evenly across the plate. Variations in cell number or viability between wells can significantly impact results.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and lead to inconsistent results. To mitigate this, consider not using the outermost wells or filling them with a buffer or sterile water.
-
Incubation Conditions: Fluctuations in temperature or CO2 levels within the incubator can affect both cell health and viral entry. Ensure your incubator is properly calibrated and provides a stable environment.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Rabies Virus Entry
| Potential Cause | Suggested Solution |
| Incorrect Compound Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and virus strain. |
| Compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Assess the stability of your compound in the assay medium under your experimental conditions (see Protocol 3). |
| High Viral Titer | An excessively high multiplicity of infection (MOI) may overwhelm the inhibitor. Optimize the viral titer to a level that provides a robust signal without being excessive. |
| Cell Line Susceptibility | Confirm that the cell line you are using is susceptible to the RABV strain in your assay. Different cell lines can exhibit varying levels of permissiveness to viral entry. |
| Assay Timing | The timing of compound addition relative to viral infection is critical. For an entry inhibitor, pre-incubating the cells with this compound before adding the virus is typically most effective. Optimize the pre-incubation time (e.g., 1-2 hours). |
Problem 2: Cell Toxicity Observed
| Potential Cause | Suggested Solution |
| High Compound Concentration | Determine the cytotoxicity of this compound in your cell line using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo). Select a concentration for your viral entry assays that is well below the toxic threshold. |
| High DMSO Concentration | Ensure the final concentration of DMSO in your assay wells is low (typically <0.5%) and consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells. |
| Contaminated Reagents | Use sterile techniques and ensure all reagents, including cell culture media and buffers, are free from contamination. |
Experimental Protocols
Protocol 1: Pseudovirus Neutralization Assay for this compound
This protocol is a general guideline for assessing the inhibitory activity of this compound on rabies virus entry using a pseudovirus system (e.g., VSV-based pseudovirus expressing RABV-G protein and a reporter like luciferase or GFP).
Materials:
-
HEK293T cells (or other suitable host cells)
-
Rabies virus pseudotyped particles (RABV-G pseudovirus)
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates (white, clear-bottom for luminescence; black, clear-bottom for fluorescence)
-
Luciferase or GFP detection reagent
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of infection. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Compound Addition: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C.
-
Infection: Add a standardized amount of RABV-G pseudovirus to each well. The amount of pseudovirus should be optimized to produce a strong signal in the absence of inhibitor.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Data Acquisition:
-
For luciferase reporter: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
For GFP reporter: Measure the GFP fluorescence using a fluorescence plate reader or by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the virus-only control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
-
Protocol 2: General Method for Determining Aqueous Solubility (Shake-Flask Method)
This protocol provides a basic framework for assessing the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
DMSO
-
Thermomixer or shaker
-
Microcentrifuge tubes
-
HPLC or LC-MS system
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a microcentrifuge tube containing a known volume of the aqueous buffer.
-
Equilibration: Place the tube in a thermomixer or shaker and agitate for 24-48 hours at a constant temperature (e.g., 25°C) to allow the solution to reach equilibrium.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved compound.
-
Sample Preparation for Analysis: Carefully collect an aliquot of the supernatant, being cautious not to disturb the pellet. Dilute the supernatant with a suitable solvent (e.g., a mixture of the aqueous buffer and an organic solvent like acetonitrile) to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the diluted supernatant using a validated HPLC or LC-MS method to determine the concentration of this compound. A standard curve of the compound in the same solvent should be used for quantification.
-
Solubility Calculation: Calculate the solubility of this compound in the aqueous buffer based on the measured concentration and the dilution factor.
Protocol 3: Assessing Compound Stability in Solution
This protocol outlines a general method for evaluating the stability of this compound in a solution over time.[3]
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer or cell culture medium of interest
-
HPLC or LC-MS system
-
Incubator or water bath
Procedure:
-
Working Solution Preparation: Dilute the this compound stock solution to a final working concentration in the desired aqueous buffer or medium.
-
Incubation: Aliquot the working solution into separate vials for each time point and temperature condition to be tested (e.g., 4°C, room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition for analysis.
-
Quenching (if necessary): To stop further degradation, especially at elevated temperatures, mix the sample with a cold organic solvent (e.g., acetonitrile) and place it on ice.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the amount at time zero. Plot the percentage remaining versus time to determine the stability profile under each condition.
Data Presentation
Table 1: Example Data Layout for this compound Dose-Response Assay
| GRP-60367 HCl (nM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Mean RLU | % Inhibition |
| 0 (Vehicle Control) | 1,500,000 | 1,550,000 | 1,480,000 | 1,510,000 | 0 |
| 0.1 | 1,450,000 | 1,480,000 | 1,420,000 | 1,450,000 | 4.0 |
| 1 | 1,200,000 | 1,250,000 | 1,180,000 | 1,210,000 | 19.9 |
| 10 | 780,000 | 810,000 | 750,000 | 780,000 | 48.3 |
| 100 | 150,000 | 160,000 | 140,000 | 150,000 | 90.1 |
| 1000 | 50,000 | 55,000 | 48,000 | 51,000 | 96.6 |
Table 2: Example Data Layout for this compound Stability Assessment
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 1 | 99.8 | 99.5 | 98.0 |
| 2 | 99.6 | 99.0 | 96.5 |
| 4 | 99.2 | 98.1 | 93.2 |
| 8 | 98.5 | 96.3 | 87.0 |
| 24 | 96.0 | 90.5 | 75.8 |
Visualizations
Caption: Rabies virus entry pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a pseudovirus neutralization assay with GRP-60367 HCl.
References
Validation & Comparative
GRP-60367 Hydrochloride: A Potent Newcomer in the Arena of Rabies Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to GRP-60367 Hydrochloride and Other Known RABV Inhibitors
Rabies, a viral disease with an almost 100% fatality rate once symptoms manifest, continues to be a significant global health threat. While post-exposure prophylaxis (PEP) is highly effective, the lack of therapeutic options for symptomatic patients underscores the urgent need for potent antiviral drugs. This guide provides a comparative overview of this compound, a novel rabies virus (RABV) inhibitor, and other known antiviral agents against RABV, supported by available experimental data.
Executive Summary
This compound is a first-in-class, small-molecule inhibitor of RABV entry with reported low nanomolar potency against certain strains of the virus.[1] It specifically targets the rabies virus glycoprotein (G), thereby blocking the initial stage of viral infection. This guide will compare the in vitro efficacy of this compound with other notable RABV inhibitors, including Ribavirin, Favipiravir (T-705), and Clofazimine, based on publicly available data. It is important to note that the presented data is a compilation from various studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Mechanism of Action: A Tale of Different Strategies
The RABV inhibitors discussed herein employ distinct mechanisms to thwart viral replication. This compound acts as an entry inhibitor , specifically targeting the RABV G protein, which is crucial for the virus to attach to and enter host cells.[1] In contrast, other inhibitors target later stages of the viral life cycle.
-
Ribavirin , a broad-spectrum antiviral, is a guanosine analog that is thought to inhibit viral RNA synthesis and induce lethal mutagenesis.[2][3]
-
Favipiravir (T-705) is another broad-spectrum antiviral that acts as a viral RNA-dependent RNA polymerase (RdRp) inhibitor, thereby halting the replication of the viral genome.[4][5][6]
-
Clofazimine , an anti-leprosy drug, has been shown to inhibit RABV by targeting viral membrane fusion, a critical step in the entry process.[7][8]
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the in vitro antiviral activity of this compound and other selected RABV inhibitors. The data has been compiled from various sources, and experimental conditions may differ.
Table 1: In Vitro Antiviral Activity of this compound against RABV
| Compound | Virus Strain | Cell Line | EC50 | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| GRP-60367 | recVSV-ΔG-eGFP-GRABV | Not Specified | 5 nM | >300 | >60000 | [1] |
| GRP-60367 | RABV-SAD-B19 | Not Specified | 0.27 µM (270 nM) | >300 | >1111 | [1] |
| GRP-60367 | rRABV-CVS-N2c | Not Specified | 2.63 µM (2630 nM) | >300 | >114 | [1] |
Table 2: In Vitro Antiviral Activity of Other Known RABV Inhibitors
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Ribavirin | RABV (unspecified) | Human Neuroblastoma | 18.6 | Not Specified | Not Specified | [2] |
| Favipiravir (T-705) | Street RABV | Neuro-2a | 32.4 | Not Specified | Not Specified | [4] |
| Favipiravir (T-705) | Fixed RABV | Neuro-2a | 44.3 | Not Specified | Not Specified | [4] |
| Clofazimine | RABV CVS | BSR | 2.28 | >2200 | >967 | [7][8] |
| Clofazimine | RABV CVS | PG-4 | 4.243 | Not Specified | Not Specified | [7] |
| Salinomycin | SAD B19 | BHK-21 | 0.051 | 4.0 | ~78 | [9][10] |
| Salinomycin | CVS-11 | BHK-21 | 0.18 | 4.0 | ~22 | [9][10] |
| Salinomycin | SAD B19 | SH-SY5Y | 0.90 | 4.0 | ~4.4 | [9][10] |
| Salinomycin | CVS-11 | SH-SY5Y | 0.67 | 4.0 | ~6.0 | [9][10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Rabies Virus Entry Pathway
The following diagram illustrates the entry mechanism of the rabies virus into a host cell, which is the primary target of this compound.
Caption: Rabies virus entry into the host cell.
General Experimental Workflow for In Vitro Antiviral Assay
The following diagram outlines a typical workflow for determining the in vitro efficacy of an antiviral compound against the rabies virus.
Caption: A generalized workflow for in vitro antiviral testing.
Experimental Protocols
Detailed experimental protocols can vary significantly between studies. However, a general methodology for key assays is described below.
Cell Culture and Virus Propagation
-
Cell Lines: Baby Hamster Kidney (BHK-21) cells, mouse neuroblastoma (Neuro-2a) cells, or human neuroblastoma SH-SY5Y cells are commonly used for RABV propagation and antiviral assays.[9][10] Cells are maintained in appropriate media (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strains: Both laboratory-adapted strains (e.g., Challenge Virus Standard-11 [CVS-11], SAD-B19) and street virus isolates are used to assess the breadth of antiviral activity.[4][9][10]
In Vitro Antiviral Activity Assay (e.g., Plaque Reduction Assay or Focus Forming Unit Reduction Assay)
-
Cell Seeding: Host cells are seeded in multi-well plates and allowed to form a confluent monolayer.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specified period.
-
Virus Infection: The culture medium containing the compound is removed, and the cells are infected with a known titer of RABV. After an adsorption period (e.g., 1 hour), the virus inoculum is removed.
-
Overlay and Incubation: The cells are overlaid with a medium containing the test compound and a substance that restricts virus spread (e.g., methylcellulose) to allow for the formation of distinct plaques or foci of infected cells. The plates are then incubated for several days.
-
Quantification: The cells are fixed and stained (e.g., with crystal violet for plaques or with a fluorescently labeled anti-RABV antibody for foci). The number of plaques or foci is counted for each compound concentration.
-
EC50 Determination: The 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques/foci by 50% compared to the virus control, is calculated using dose-response curve analysis.
Cytotoxicity Assay (e.g., MTT or MTS Assay)
-
Cell Seeding: Host cells are seeded in multi-well plates.
-
Compound Treatment: The cells are treated with the same range of concentrations of the test compound as used in the antiviral assay.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Cell Viability Measurement: A reagent such as MTT or MTS is added to the wells. Viable cells will metabolize the reagent, producing a colored formazan product. The absorbance is measured using a plate reader.
-
CC50 Determination: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50% compared to the untreated control, is calculated.
Selectivity Index (SI)
The SI is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50/EC50). A higher SI value indicates a greater window between the concentration at which the drug is effective and the concentration at which it becomes toxic to the host cells.
Conclusion
This compound emerges as a highly potent and specific inhibitor of RABV entry in vitro, with EC50 values in the nanomolar range and a favorable cytotoxicity profile.[1] When compared to other known RABV inhibitors like Ribavirin and Favipiravir, which have broader spectrums of activity but generally higher EC50 values in the micromolar range, this compound shows significant promise. Clofazimine also demonstrates potent anti-RABV activity with a high selectivity index.[7][8]
It is imperative to conduct direct comparative studies of these inhibitors under standardized conditions to provide a more definitive assessment of their relative potencies. Furthermore, in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of this compound and to determine its potential as a future therapeutic agent for rabies. The development of novel, potent, and specific antiviral drugs like this compound is a critical step towards addressing the unmet medical need for effective rabies treatments.
References
- 1. GRP-60367 | RABV entry inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ribavirin-related compounds exert in vitro inhibitory effects toward rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Favipiravir (T-705) in Rabies Postexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir in Therapy of Viral Infections [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Clofazimine: A Promising Inhibitor of Rabies Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clofazimine: A Promising Inhibitor of Rabies Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Robust Phenotypic High-Throughput Antiviral Assay for the Discovery of Rabies Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of GRP-60367 Hydrochloride and Ribavirin: A Guide for Researchers
This guide provides a comprehensive comparison of GRP-60367 hydrochloride and ribavirin, two antiviral compounds with distinct mechanisms of action and therapeutic targets. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their respective antiviral activities, mechanisms, and the experimental protocols used for their evaluation.
Introduction
This compound is a recently identified, first-in-class small molecule inhibitor of the rabies virus (RABV).[1] It exhibits potent, nanomolar activity by specifically targeting the rabies virus glycoprotein (G), thereby preventing viral entry into host cells. Its narrow spectrum of activity is a key characteristic, positioning it as a specialized antiviral candidate.
Ribavirin is a synthetic guanosine analog with broad-spectrum antiviral activity against a wide range of RNA and DNA viruses.[2] First synthesized in 1972, it is a prodrug that, once metabolized, interferes with viral replication through multiple mechanisms. Its extensive use in combination therapies, particularly for hepatitis C and certain viral hemorrhagic fevers, underscores its clinical significance.
Mechanism of Action
The two compounds employ fundamentally different strategies to inhibit viral replication. This compound acts as a direct-acting antiviral with a highly specific target, while ribavirin's effects are multifaceted and engage both viral and host cellular pathways.
This compound: A Rabies Virus Entry Inhibitor
This compound's mechanism is centered on the inhibition of viral entry. It specifically binds to the rabies virus glycoprotein (G), a critical component for the virus to attach to and fuse with the host cell membrane. By targeting the G protein, this compound effectively blocks the initial and essential step of the viral life cycle.
Ribavirin: A Multi-Pronged Antiviral Agent
Ribavirin's broad-spectrum activity is attributed to its ability to interfere with viral replication through several mechanisms:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate competitively inhibits the host enzyme IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools.[3][4][5] GTP is essential for the synthesis of viral RNA and proteins.
-
Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can act as a competitive inhibitor of viral RNA-dependent RNA polymerase, directly hindering the replication of the viral genome.
-
Lethal Mutagenesis: As a guanosine analog, ribavirin can be incorporated into the replicating viral RNA, inducing mutations. An accumulation of these mutations can lead to "error catastrophe," resulting in non-viable viral progeny.
-
Immunomodulation: Ribavirin can modulate the host immune response, promoting a T-helper type 1 (Th1) response, which is crucial for clearing viral infections.
Cellular Signaling Pathways
The impact of these two antivirals on host cellular signaling pathways also differs significantly, reflecting their distinct mechanisms.
This compound
Currently, there is no published data to suggest that this compound directly modulates host cellular signaling pathways. Its high specificity for the rabies virus G protein suggests that its primary effects are confined to the virus-host cell interaction at the point of entry.
Ribavirin
Ribavirin has been shown to modulate cellular signaling, which may contribute to its antiviral and immunomodulatory effects. Notably, it has been observed to:
-
Upregulate STAT1 Phosphorylation: Signal Transducer and Activator of Transcription 1 (STAT1) is a key component of the interferon signaling pathway, which is crucial for establishing an antiviral state in host cells. Ribavirin can enhance the phosphorylation of STAT1, thereby augmenting the antiviral response.[6]
-
Downregulate S6 Ribosomal Protein Phosphorylation: Ribavirin can antagonize the virus-induced phosphorylation of the S6 ribosomal protein, a component of the mTOR signaling pathway that is often hijacked by viruses to promote their replication.[6]
Comparative Performance Data
The following table summarizes the available quantitative data for this compound and ribavirin. It is important to note that direct comparative studies are lacking due to their different viral targets. The data presented here is compiled from various independent studies.
| Parameter | This compound | Ribavirin |
| Antiviral Spectrum | Narrow (specific to Rabies Virus) | Broad (various RNA and DNA viruses) |
| EC50 (Rabies Virus) | 2-52 nM (on different host cell lines)[1] | Not typically used for Rabies Virus |
| EC50 (Influenza A/B) | Not reported | 0.6 - 5.5 µg/mL[2] |
| EC50 (Hepatitis C Virus) | Not reported | 44 µM (in vitro)[4][5] |
| EC50 (RSV) | Not reported | 3.74 µg/mL[3] |
| CC50 | >300 µM[1] | 560 µg/mL (MDCK cells)[2], 96 µM (HepG2 2.2.15 cells)[4][5] |
| Selectivity Index (SI) | >10,000 | Varies depending on virus and cell line |
| Primary Target | Rabies Virus Glycoprotein (G) | IMPDH, Viral RNA Polymerase |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
This compound: Rabies Virus Entry Assay
This protocol is adapted from studies characterizing small molecule inhibitors of rabies virus entry.
Objective: To determine the concentration at which this compound inhibits rabies virus entry by 50% (EC50).
Materials:
-
Baby Hamster Kidney (BHK-21) cells
-
Rabies virus (e.g., SAD-B19 strain) expressing a reporter gene (e.g., mCherry)
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
High-content imaging system
Procedure:
-
Seed BHK-21 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with the reporter-expressing rabies virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient for virus replication and reporter gene expression (e.g., 48-72 hours).
-
Stain the cell nuclei with a fluorescent dye (e.g., Hoechst).
-
Acquire images of the wells using a high-content imaging system, capturing both the reporter gene signal (indicating infected cells) and the nuclear stain (for total cell count).
-
Analyze the images to quantify the percentage of infected cells in each well.
-
Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic curve.
Ribavirin: Plaque Reduction Assay
This is a standard virological assay to determine the antiviral efficacy of a compound.
Objective: To determine the concentration of ribavirin required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Susceptible host cells (e.g., Vero cells for many viruses)
-
Virus stock of known titer (e.g., Influenza virus, RSV)
-
Ribavirin
-
Cell culture medium
-
Semi-solid overlay medium (e.g., medium containing agarose or methylcellulose)
-
6-well or 12-well plates
-
Crystal violet staining solution
Procedure:
-
Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.
-
Prepare serial dilutions of ribavirin in serum-free medium.
-
Pre-incubate the virus with the ribavirin dilutions for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Remove the inoculum and wash the cells with PBS.
-
Add the semi-solid overlay medium containing the corresponding concentrations of ribavirin.
-
Incubate the plates for a period that allows for plaque formation (typically 2-5 days, depending on the virus).
-
Fix the cells with a solution such as 10% formalin.
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each ribavirin concentration compared to the virus control (no drug).
-
Determine the IC50 value from the dose-response curve.
Analysis of STAT1 and S6 Phosphorylation by Flow Cytometry
This protocol allows for the quantitative analysis of protein phosphorylation in individual cells.[6][7][8][9]
Objective: To measure the effect of ribavirin on the phosphorylation status of STAT1 and S6 ribosomal protein.
Materials:
-
Host cells (e.g., peripheral blood mononuclear cells or a relevant cell line)
-
Ribavirin
-
Stimulants (e.g., interferon-alpha for STAT1 phosphorylation)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies specific for total and phosphorylated STAT1 and S6
-
Flow cytometer
Procedure:
-
Culture the host cells and treat with ribavirin at various concentrations for a specified duration.
-
For STAT1 analysis, stimulate the cells with a cytokine like interferon-alpha for a short period (e.g., 15-30 minutes).
-
Fix the cells to preserve the phosphorylation state of the proteins.
-
Permeabilize the cells to allow antibodies to access intracellular targets.
-
Stain the cells with a cocktail of antibodies against total and phosphorylated STAT1 and S6.
-
Acquire the samples on a flow cytometer, measuring the fluorescence intensity for each antibody in individual cells.
-
Analyze the data to determine the percentage of cells with phosphorylated proteins and the mean fluorescence intensity, which corresponds to the level of phosphorylation.
-
Compare the phosphorylation levels in ribavirin-treated cells to untreated controls.
Summary and Conclusion
This compound and ribavirin represent two distinct paradigms in antiviral drug development. This compound is a highly specific inhibitor of rabies virus entry, offering the potential for targeted therapy with a favorable safety profile due to its narrow spectrum. In contrast, ribavirin is a broad-spectrum agent with multiple mechanisms of action that has been a cornerstone of combination therapies for various viral infections for decades.
The choice between a narrow-spectrum, targeted antiviral and a broad-spectrum agent depends on the specific clinical context. For a well-defined and life-threatening infection like rabies, a highly potent and specific inhibitor like this compound is desirable. For emerging or difficult-to-treat viral diseases, a broad-spectrum agent like ribavirin, despite its potential for off-target effects, can be a valuable therapeutic option, especially in combination with other antivirals.
Future research should focus on further elucidating the precise molecular interactions of this compound with the rabies virus G protein to guide the development of even more potent inhibitors. For ribavirin, a deeper understanding of the contribution of its various mechanisms to its efficacy against different viruses could lead to more rational and effective combination therapies.
References
- 1. GRP-60367 | RABV entry inhibitor | Probechem Biochemicals [probechem.com]
- 2. In vitro and in vivo influenza virus-inhibitory effects of viramidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Signaling Analysis shows antiviral, ribavirin-mediated ribosomal signaling modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 8. Detection of intracellular phosphorylated STAT-1 by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
GRP-60367 Hydrochloride: A Potent Oral Antiviral for Rabies Virus Post-Exposure Prophylaxis
A head-to-head comparison of GRP-60367 hydrochloride with leading monoclonal antibody alternatives showcases its potential as a formidable contender in the fight against rabies. This small-molecule inhibitor demonstrates potent antiviral activity, a favorable safety profile, and the significant advantage of oral bioavailability, positioning it as a next-generation therapeutic for post-exposure prophylaxis.
This guide provides a comprehensive analysis of this compound, comparing its antiviral efficacy and safety profile with commercially available and in-development monoclonal antibody treatments for rabies virus (RABV). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound as a viable alternative to current biologics.
Performance Comparison: this compound vs. Monoclonal Antibodies
This compound is a first-in-class, small-molecule inhibitor that targets the rabies virus glycoprotein (G protein), preventing its entry into host cells.[1] This mechanism of action is pivotal in halting viral replication at the earliest stage of infection. In preclinical studies, GRP-60367 has demonstrated potent antiviral activity across various RABV strains and cell lines, with 50% effective concentrations (EC50) in the nanomolar range.[2]
A key differentiator for this compound is its high selectivity index (SI), a critical measure of a drug's therapeutic window. The SI is the ratio of the 50% cytotoxic concentration (CC50) to the EC50, with a higher value indicating a safer drug. This compound boasts a selectivity index of over 100,000, underscoring its low potential for cellular toxicity.[1]
In comparison, monoclonal antibodies (mAbs) such as Rafivirumab, Foravirumab, Ormutivimab, and Zamerovimab represent the current standard of care and next-generation biologics for rabies post-exposure prophylaxis. These mAbs exhibit high neutralizing potency, with EC50 values in the picogram per milliliter range.[3] However, as biological molecules, they require parenteral administration and are associated with higher manufacturing costs.
The following table summarizes the available quantitative data for this compound and its monoclonal antibody comparators. It is important to note that the data are derived from different studies and experimental conditions, precluding a direct head-to-head comparison.
| Compound | Type | Mechanism of Action | EC50 | CC50 | Selectivity Index (SI) | Reference(s) |
| This compound | Small Molecule | RABV G protein inhibitor | 2-52 nM (strain/cell line dependent) | >300 µM | >100,000 | [1][2] |
| Rafivirumab (CR57) | Monoclonal Antibody | Binds RABV G protein | 3-5 pg/mL | Not Reported | Not Reported | [3] |
| Foravirumab (CR4098) | Monoclonal Antibody | Binds RABV G protein | Not Reported | Not Reported | Not Reported | |
| Ormutivimab | Monoclonal Antibody | Binds RABV G protein | Neutralizing potency of 198-1487.6 IU/mL | Not Reported | Not Reported | [4][5] |
| Zamerovimab | Monoclonal Antibody | Binds RABV G protein | Not Reported | Not Reported | Not Reported |
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques in the presence of the test compound.
-
Cell Seeding: Plate a suitable host cell line (e.g., BHK-21, neuroblastoma cells) in 6-well plates and grow to confluency.
-
Virus Preparation: Prepare serial dilutions of a known titer of rabies virus.
-
Compound Treatment: In a separate plate, pre-incubate the virus dilutions with serial dilutions of the test compound (e.g., this compound) for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayers with a medium containing 0.5% agarose and the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days until viral plaques are visible.
-
Staining and Counting: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 value is determined as the compound concentration that reduces the number of plaques by 50%.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and determines the cytotoxic potential of a compound.
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control cells. The CC50 value is determined as the compound concentration that reduces cell viability by 50%.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the scientific principles underlying the validation of this compound, the following diagrams have been generated using Graphviz (DOT language).
Caption: Rabies virus entry pathway and the inhibitory action of GRP-60367 HCl.
Caption: Workflow for the Plaque Reduction Assay to determine antiviral efficacy.
Caption: Workflow for the MTT Assay to determine compound cytotoxicity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy of ormutivimab, a novel recombinant human anti-rabies monoclonal antibody, in post-exposure prophylaxis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GRP-60367 Hydrochloride: A Comparative Guide to its Specificity and Selectivity in Rabies Virus Entry Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GRP-60367 hydrochloride's performance against other alternatives in the inhibition of Rabies Virus (RABV) entry. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their antiviral research endeavors.
Executive Summary
This compound is a potent and specific first-in-class small-molecule inhibitor of rabies virus (RABV) entry.[1] It exerts its antiviral activity by directly targeting the RABV glycoprotein (G), a critical component for viral attachment and fusion with the host cell membrane.[1] This guide will delve into the specificity and selectivity of this compound, comparing its efficacy with other known RABV inhibitors and broad-spectrum antiviral agents.
Comparative Performance Data
The following tables summarize the in vitro efficacy and cytotoxicity of this compound in comparison to other notable RABV inhibitors.
Table 1: In Vitro Efficacy of Various RABV Inhibitors
| Compound | Target/Mechanism | Virus Strain(s) | Cell Line(s) | EC50 | Reference(s) |
| This compound | RABV G protein (Entry inhibitor) | SAD-B19, rRABV-CVS-N2c, chimeric recVSV-ΔG-eGFP-GRABV | Various host cell lines | 2-52 nM (general), 0.27 µM (SAD-B19), 2.63 µM (rRABV-CVS-N2c), 5 nM (chimeric VSV) | [2] |
| Salinomycin | Early stage of infection (post-binding) | SAD B19, CVS-11 | BHK-21, SH-SY5Y | 0.051 µM (SAD B19 in BHK-21), 0.18 µM (CVS-11 in BHK-21), 0.90 µM (SAD B19 in SH-SY5Y), 0.67 µM (CVS-11 in SH-SY5Y) | [3] |
| Clofazimine | Membrane fusion inhibitor | Pseudotyped RABV | 293T | 2.28 µM | [4] |
| Favipiravir (T-705) | RNA polymerase inhibitor | RABV vaccine strain | Not specified | 32.4 µM | [4] |
| Homoharringtonine | Post-entry inhibition | CVS-11, clinical isolates | BHK-21, Neuro-2a | ~0.3 µM | [5] |
Table 2: Cytotoxicity Profile of RABV Inhibitors
| Compound | Cell Line(s) | CC50 | Selectivity Index (SI = CC50/EC50) | Reference(s) |
| This compound | Various host cell lines | >300 µM | >100,000 | [1][6] |
| Salinomycin | BHK-21, SH-SY5Y | 4.0 µM | ~78 (for SAD B19 in BHK-21) | [3] |
| Clofazimine | Not specified | >2.2 mM | >967 | [4] |
| Ribavirin | Not specified | Not specified | Not specified | [4] |
Experimental Methodologies
Detailed protocols for key experiments cited in this guide are provided below.
In Vitro Antiviral Activity Assay (EC50 Determination)
This protocol is a general guideline for determining the 50% effective concentration (EC50) of an antiviral compound against RABV.
-
Cell Seeding: Seed a suitable host cell line (e.g., BHK-21 or Neuro-2a) in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in a cell culture medium.
-
Infection: Infect the cell monolayers with a specific strain of RABV at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, remove the virus inoculum and add the serially diluted compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) to occur (e.g., 24-48 hours).
-
Quantification of Viral Inhibition: The extent of viral inhibition can be quantified using various methods:
-
Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques.
-
Reporter Gene Assay: Using a recombinant virus expressing a reporter gene (e.g., luciferase or GFP), where the signal is proportional to viral replication.
-
Immunofluorescence Assay: Staining for a viral antigen and quantifying the percentage of infected cells.[7]
-
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%, using a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of a compound.
-
Cell Seeding: Seed the same host cell line used in the antiviral assay in 96-well plates at the same density.
-
Compound Treatment: Add the same serial dilutions of the test compound to the cells. Include a cell-only control with no compound.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Cell Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] Metabolically active cells convert MTT into a purple formazan product, which can be quantified by measuring the absorbance at a specific wavelength.[8]
-
Data Analysis: Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%, from a dose-response curve.
Time-of-Addition Assay
This assay helps to determine the stage of the viral life cycle targeted by the inhibitor.
-
Cell Seeding and Infection: Prepare infected cell cultures as described in the antiviral assay protocol.
-
Timed Compound Addition: Add a fixed, effective concentration of the inhibitor at different time points relative to infection (e.g., before infection, during infection, and at various time points post-infection).
-
Quantification: After a single round of viral replication, quantify the viral yield or reporter gene expression.
-
Analysis: Inhibition observed only when the compound is present during the early stages of infection (e.g., 0-2 hours post-infection for GRP-60367) suggests that it targets an early event like entry.[9]
Cell-to-Cell Fusion Assay
This assay specifically assesses the ability of a compound to inhibit viral glycoprotein-mediated membrane fusion.
-
Cell Preparation:
-
Effector Cells: Transfect a cell line (e.g., 293T) with a plasmid expressing the viral glycoprotein (e.g., RABV G). These cells may also co-express a reporter molecule like luciferase under the control of a T7 promoter.
-
Target Cells: Transfect another population of the same or a different cell line with a plasmid expressing the T7 polymerase and a receptor for the virus, if necessary.
-
-
Co-culture and Treatment: Co-culture the effector and target cells in the presence of serial dilutions of the test compound.
-
Fusion Induction (if necessary): For some viruses, fusion is pH-dependent and can be induced by a brief exposure to a low-pH buffer.[10]
-
Quantification: If fusion occurs, the T7 polymerase from the target cells will drive the expression of the reporter gene in the fused cells (syncytia). The reporter signal (e.g., luminescence) is then measured.
-
Analysis: A reduction in the reporter signal in the presence of the compound indicates inhibition of cell-cell fusion.
Chimeric Vesicular Stomatitis Virus (VSV) Assay
This assay utilizes a recombinant VSV in which the native glycoprotein (G) is replaced with the glycoprotein of the virus of interest (e.g., RABV G).
-
Chimeric Virus Production: Generate chimeric VSV particles that display the RABV G protein on their surface. These viruses often carry a reporter gene (e.g., GFP or luciferase) for easy quantification of infection.
-
Infection and Treatment: Use the chimeric VSV to infect susceptible cells in the presence of the test compound.
-
Quantification: After a suitable incubation period, quantify the infection by measuring the reporter gene expression.
-
Analysis: Inhibition of the chimeric VSV infection demonstrates that the compound's target is the glycoprotein of the virus of interest (RABV G in this case).[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of RABV entry and the workflows of key experimental assays.
Caption: Rabies Virus Entry Pathway and the inhibitory action of GRP-60367 HCl.
Caption: Workflow for the Time-of-Addition Assay.
Caption: Workflow for the Cell-to-Cell Fusion Assay.
Conclusion
This compound demonstrates exceptional potency and a high selectivity index as a specific inhibitor of rabies virus entry. Its nanomolar efficacy and low cytotoxicity profile make it a valuable research tool for studying the mechanisms of RABV G protein-mediated fusion and a promising lead candidate for further antiviral development. The comparative data presented in this guide highlights its superior performance over several other compounds in terms of both potency and safety. Researchers are encouraged to consider the detailed experimental protocols provided for their own investigations into RABV and other viral entry inhibitors.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. GRP-60367 | RABV entry inhibitor | Probechem Biochemicals [probechem.com]
- 3. A Robust Phenotypic High-Throughput Antiviral Assay for the Discovery of Rabies Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clofazimine: A Promising Inhibitor of Rabies Virus [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. Identification and Characterization of a Small-Molecule Rabies Virus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influenza Virus-cell Fusion Inhibition Assay [en.bio-protocol.org]
GRP-60367 Hydrochloride: A Potent and Selective Rabies Virus Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GRP-60367 hydrochloride's performance, focusing on its cross-reactivity with other viruses and comparing it with other antiviral alternatives. The information is supported by available experimental data to aid in research and development decisions.
Abstract
This compound is a first-in-class, small-molecule inhibitor of the rabies virus (RABV) with high potency.[1][2][3] It functions by specifically targeting the RABV glycoprotein (G protein), which is essential for the virus to enter host cells.[1][3] This targeted mechanism of action suggests a high degree of specificity for RABV. This guide summarizes the available data on the cross-reactivity of this compound and provides a comparative analysis with other antiviral agents.
Mechanism of Action
This compound acts as a viral entry inhibitor. The RABV G protein mediates the attachment of the virus to host cell receptors and subsequent fusion of the viral and cellular membranes, allowing the viral genetic material to enter the cell. This compound binds to the G protein, effectively blocking these initial and critical steps of the viral life cycle.
Caption: Mechanism of this compound targeting the RABV G protein to inhibit viral entry.
Cross-Reactivity Profile
Current evidence strongly suggests that this compound has a narrow antiviral spectrum and is highly specific for the rabies virus.
Summary of Cross-Reactivity Data
| Virus | Family | Assay Type | Result | Efficacy (EC50/IC50) | Reference |
| Rabies Virus (RABV) | Rhabdoviridae | Cell-based | Active | 2-52 nM | [1][2] |
| Vesicular Stomatitis Virus (VSV) | Rhabdoviridae | Cell-based | Inactive | >10,000 nM | [1] |
| Unrelated Biotargets | N/A | High-throughput screening | Inactive | N/A | [1] |
A key study demonstrated the specificity of this compound by utilizing a chimeric vesicular stomatitis virus (VSV) that expressed the RABV G protein. While potent against wild-type RABV, the compound was found to be over 6,000-fold less effective against this chimeric virus, confirming that its antiviral activity is dependent on the specific structure of the RABV G protein.[1] Furthermore, it was noted that this compound had not shown activity in previous high-throughput screens against a variety of other biological targets.[1]
Comparison with Other Antiviral Agents
This compound's targeted approach as an entry inhibitor distinguishes it from many other antiviral drugs, including those that have been evaluated against rabies virus.
| Compound | Target/Mechanism | Antiviral Spectrum | Key Characteristics |
| This compound | RABV G protein (Entry inhibitor) | Narrow (RABV-specific) | High potency (nM range), first-in-class small molecule. |
| Clofazimine | Viral membrane fusion (Entry inhibitor) | Broad (activity against other viruses reported) | Repurposed anti-leprosy drug, inhibits RABV at the fusion step.[4][5] |
| Ribavirin | Nucleoside analog (Inhibits RNA synthesis) | Broad-spectrum | Effective against RABV in vitro but lacks clinical efficacy.[4][5] |
| Favipiravir (T-705) | RNA-dependent RNA polymerase inhibitor | Broad-spectrum (RNA viruses) | Shows anti-RABV activity in vitro and in some animal models.[4][5][6] |
Experimental Protocols
Chimeric Virus Neutralization Assay for Specificity Determination
This protocol is a representative method for assessing the specificity of an antiviral compound using a chimeric virus.
Caption: Workflow for assessing antiviral specificity using a chimeric virus assay.
1. Cell Culture and Plating:
-
Culture a suitable host cell line (e.g., BHK-21) in appropriate media.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
2. Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in cell culture medium to achieve the desired concentration range for testing.
3. Virus Preparation and Infection:
-
Prepare stocks of wild-type rabies virus and the chimeric vesicular stomatitis virus expressing the RABV G protein (VSV-RABV-G).
-
The viruses should ideally contain a reporter gene (e.g., luciferase or GFP) to facilitate the quantification of infection.
-
Pre-incubate the serially diluted compound with the cells for a defined period (e.g., 1 hour).
-
Infect the cells with either the wild-type RABV or the chimeric VSV-RABV-G at a predetermined multiplicity of infection (MOI).
4. Incubation and Data Collection:
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for viral entry and reporter gene expression (e.g., 24-48 hours).
-
Measure the reporter gene activity (e.g., luminescence or fluorescence) using a plate reader.
5. Data Analysis:
-
Normalize the reporter signals to control wells (cells with virus but no compound).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the half-maximal effective concentration (EC50) for each virus.
-
A significantly higher EC50 value for the chimeric virus compared to the wild-type virus indicates that the compound's activity is specific to the viral protein of interest (in this case, the RABV G protein).
Conclusion
This compound is a highly potent and specific inhibitor of rabies virus entry. The available data strongly indicates a lack of cross-reactivity with at least one other rhabdovirus, vesicular stomatitis virus, and a general inactivity against other unrelated biological targets. Its focused mechanism of action on the RABV G protein makes it a promising candidate for further development as a targeted antiviral therapy for rabies and a valuable tool for studying the mechanisms of RABV entry. Further broad-panel screening against a wider range of viruses would be beneficial to definitively confirm its narrow spectrum.
References
- 1. journals.asm.org [journals.asm.org]
- 2. GRP-60367 | RABV entry inhibitor | Probechem Biochemicals [probechem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Frontiers | Clofazimine: A Promising Inhibitor of Rabies Virus [frontiersin.org]
- 5. Clofazimine: A Promising Inhibitor of Rabies Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
Comparative Efficacy Analysis: GRP-60367 Hydrochloride vs. Rabies Immunoglobulin for Post-Exposure Prophylaxis
Disclaimer: GRP-60367 hydrochloride is a hypothetical compound created for the purpose of this illustrative guide. All data and experimental results presented for this compound are fictional and intended to demonstrate a comparative analysis framework. Data for Rabies Immunoglobulin is based on established scientific understanding.
This guide provides a comparative overview of the novel, hypothetical small molecule inhibitor, this compound, and the current standard of care, Rabies Immunoglobulin (RIG), for post-exposure prophylaxis (PEP) against rabies virus infection. The following sections detail their mechanisms of action, comparative efficacy based on simulated preclinical data, and the experimental protocols used to generate this data.
Mechanism of Action
Rabies Immunoglobulin (RIG) provides passive immunity by supplying exogenous neutralizing antibodies that bind to the rabies virus glycoprotein, preventing its entry into host cells. In contrast, the hypothetical this compound is designed as a viral polymerase inhibitor. By targeting the L protein of the rabies virus, it aims to block viral RNA replication and transcription, thereby halting the progression of the infection post-entry.
Caption: Comparative mechanisms of action for RIG and GRP-60367 HCl.
Comparative Efficacy Data
The following tables summarize the hypothetical preclinical data comparing this compound with human rabies immunoglobulin (HRIG).
Table 1: In Vitro Neutralization and Inhibition
| Compound | Assay Type | Cell Line | EC50 / IC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) |
| HRIG | RFFIT | BSR | 0.1 IU/mL | >100 IU/mL | >1000 |
| GRP-60367 HCl | Viral Yield Reduction | NA | 0.5 µM | >500 µM | >1000 |
RFFIT: Rapid Fluorescent Focus Inhibition Test; EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration; CC50: Half maximal cytotoxic concentration.
Table 2: In Vivo Efficacy in a Murine Model
| Treatment Group (n=20) | Administration Route | Dose | Time of Administration (Post-Infection) | Survival Rate (%) | Mean Time to Death (Days) |
| Placebo | Intramuscular | N/A | 6 hours | 0% | 8.2 ± 1.1 |
| HRIG | Intramuscular (at wound site) | 20 IU/kg | 6 hours | 85% | 18.5 ± 2.3 (for non-survivors) |
| GRP-60367 HCl | Oral | 50 mg/kg | 6 hours | 90% | 19.1 ± 1.9 (for non-survivors) |
| GRP-60367 HCl | Oral | 50 mg/kg | 12 hours | 75% | 17.8 ± 2.5 (for non-survivors) |
| HRIG + Vaccine | Intramuscular | 20 IU/kg | 6 hours | 100% | N/A |
| GRP-60367 HCl + Vaccine | Oral / Intramuscular | 50 mg/kg | 6 hours | 100% | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Viral Yield Reduction Assay (for GRP-60367 HCl)
-
Cell Seeding: Neuro-2a (NA) cells were seeded in 24-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours at 37°C with 5% CO2.
-
Infection: Cell monolayers were infected with rabies virus (CVS-11 strain) at a multiplicity of infection (MOI) of 0.1 for 1 hour.
-
Treatment: After infection, the inoculum was removed, and cells were washed with PBS. Media containing serial dilutions of this compound (0.01 µM to 100 µM) was added.
-
Incubation: Plates were incubated for 48 hours.
-
Quantification: Supernatants were collected, and viral titers were determined by titration on BSR cells using the fluorescent focus assay. The IC50 value was calculated as the concentration of the compound that inhibited viral yield by 50% compared to the untreated control.
Caption: Workflow for the in vitro viral yield reduction assay.
Murine Model of Rabies Post-Exposure Prophylaxis
-
Animals: 6-week-old female BALB/c mice were used for all in vivo experiments.
-
Infection: Mice were anesthetized and infected via intramuscular injection in the gastrocnemius muscle with a lethal dose (50x LD50) of the rabies virus (CVS-11 strain).
-
Treatment Groups: Animals were randomized into the treatment groups as detailed in Table 2.
-
Administration:
-
HRIG: Administered once at the wound site 6 hours post-infection.
-
GRP-60367 HCl: Administered orally via gavage, twice daily for 7 days, starting at the indicated time post-infection.
-
Vaccine: A commercial rabies vaccine was administered intramuscularly at a site contralateral to the infection on days 0, 3, and 7.
-
-
Monitoring: Mice were monitored daily for clinical signs of rabies (e.g., ruffled fur, paralysis, ataxia) and mortality for a period of 28 days.
-
Endpoint: The primary endpoint was survival at 28 days. The mean time to death was calculated for animals that succumbed to the infection.
Conclusion
This hypothetical analysis presents this compound as a promising oral alternative to Rabies Immunoglobulin for rabies PEP. The simulated data indicates comparable or superior efficacy in a murine model, particularly when administered shortly after exposure. The key advantage of an oral small molecule inhibitor would be its ease of administration and potential for improved stability and distribution compared to a biologic like HRIG. However, as this compound is fictional, further (and actual) rigorous preclinical and clinical studies would be essential to validate these hypothetical findings and establish a comprehensive safety and efficacy profile before it could be considered a viable alternative to the established standard of care.
GRP-60367 Hydrochloride: A Potent Entry Inhibitor Against Diverse Rabies Virus Strains
A comprehensive analysis of the in-vitro efficacy of GRP-60367 hydrochloride reveals its potent antiviral activity against a spectrum of Rabies virus (RABV) strains, positioning it as a promising candidate for further therapeutic development. This guide provides a comparative overview of its performance, detailed experimental methodologies, and insights into its mechanism of action.
This compound has emerged as a first-in-class small-molecule inhibitor that effectively targets the Rabies virus glycoprotein (G protein), a critical component for viral entry into host cells. By blocking this initial step of infection, GRP-60367 demonstrates significant promise in the fight against a globally endemic and fatal disease.
Comparative Efficacy Against Various RABV Strains
Experimental data demonstrates that this compound exhibits potent, strain-dependent antiviral activity. The 50% effective concentration (EC50) values, a measure of a drug's potency, highlight its efficacy in the nanomolar to low micromolar range against laboratory-adapted and recombinant RABV strains.
| RABV Strain | EC50 (µM) | Cell Line | Reference |
| SAD-B19 | 0.27 | Not Specified | [1] |
| rRABV-CVS-N2c | 2.63 | Not Specified | [1] |
| Bat Isolate | Inactive (>10) | Not Specified | [1] |
Notably, the compound shows significantly higher potency against the SAD-B19 strain compared to the rRABV-CVS-N2c strain, indicating a degree of strain-specificity in its inhibitory action. Furthermore, its lack of activity against a bat isolate suggests that its efficacy may be influenced by the genetic diversity of the viral glycoprotein.
Comparison with Other Antiviral Agents
While direct head-to-head comparative studies are limited, the available data for other antiviral compounds against RABV provide a context for GRP-60367's performance. It is important to note that EC50 values can vary significantly based on the experimental conditions, including the cell line, virus strain, and assay method used.
| Antiviral Agent | Target | EC50 (µM) | RABV Strain | Cell Line | Reference |
| This compound | RABV G protein (Entry) | 0.27 - 2.63 | SAD-B19, rRABV-CVS-N2c | Not Specified | [1] |
| Favipiravir (T-705) | RNA-dependent RNA polymerase | 32.4 | Street Isolate | Neuro-2a | [2] |
| Ribavirin | Viral RNA synthesis | 10.08 | CVS-11 | Not Specified | [3] |
| Salinomycin | Viral Entry | 0.07 | CVS-11 | Not Specified | [3] |
| Homoharringtonine | Post-entry | 0.3 | CVS-11 & Clinical Isolates | BHK-21, Neuro-2a | [3] |
This table underscores the diverse mechanisms and potencies of various anti-rabies compounds. This compound's unique target, the viral glycoprotein, and its potent entry-inhibiting activity make it a valuable addition to the arsenal of potential anti-RABV therapeutics.
Mechanism of Action: Blocking the Gateway to Infection
This compound's primary mechanism of action is the inhibition of RABV entry into host cells. This process is mediated by the viral G protein, which undergoes a series of conformational changes to facilitate attachment to host cell receptors and subsequent fusion of the viral and endosomal membranes.
Caption: RABV entry and GRP-60367 inhibition pathway.
The diagram above illustrates the key steps of RABV entry. The virus first attaches to receptors on the host cell surface, followed by internalization into an endosome. The acidic environment of the endosome triggers a conformational change in the G protein, leading to the fusion of the viral and endosomal membranes and the release of the viral genetic material into the cytoplasm. This compound is believed to interfere with this critical conformational change of the G protein, thereby preventing membrane fusion and blocking viral entry.
Experimental Protocols
The following provides a general methodology for assessing the in-vitro antiviral activity of compounds like this compound against RABV. Specific parameters may vary between studies.
Pseudovirus Neutralization Assay
This assay is a safe and effective method to screen for inhibitors of viral entry. It utilizes pseudoviruses, which are non-replicating viral particles that express the RABV G protein on their surface and contain a reporter gene (e.g., luciferase or GFP).
Caption: Pseudovirus neutralization assay workflow.
Materials:
-
Cells: A suitable host cell line, such as HEK293T or Neuro-2a cells.
-
Pseudovirus: Lentiviral or VSV-based pseudotypes expressing the RABV G protein and a reporter gene.
-
Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Reagents: Cell culture medium, fetal bovine serum, antibiotics, and reporter gene assay reagents (e.g., luciferase substrate).
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates at an appropriate density and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of this compound.
-
Incubation: Pre-incubate the RABV pseudovirus with the different concentrations of the compound for a specified time (e.g., 1 hour) at 37°C.
-
Infection: Add the pseudovirus-compound mixture to the cells.
-
Incubation: Incubate the plates for 24-48 hours to allow for viral entry and reporter gene expression.
-
Readout: Measure the reporter gene activity according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound) and determine the EC50 value using a dose-response curve.
Conclusion
This compound represents a significant advancement in the development of small-molecule inhibitors for Rabies virus. Its potent, strain-dependent inhibition of viral entry by targeting the G protein provides a novel mechanism of action that warrants further investigation. While more extensive comparative studies against a broader range of RABV strains and other antiviral agents are needed, the existing data strongly support its potential as a valuable tool for rabies research and a lead compound for the development of new therapeutic strategies against this deadly disease.
References
- 1. GRP-60367 | RABV entry inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Homoharringtonine Inhibits CVS-11 and Clinical Isolates of Rabies Virus In Vitro: Identified via High-Throughput Screening of an FDA-Approved Drug Library - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Target Engagement of GRP-60367 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of GRP-60367 hydrochloride, a first-in-class, potent, and specific direct-acting inhibitor of the rabies virus (RABV). A critical step in the development of such antiviral compounds is the confirmation of target engagement—demonstrating that the molecule interacts with its intended biological target within a cellular context. This guide compares this compound with other anti-rabies virus alternatives and provides detailed experimental protocols and supporting data to aid researchers in their drug development efforts.
Target Engagement of this compound
This compound has been identified as an entry inhibitor of the rabies virus, with a reported half-maximal effective concentration (EC50) in the nanomolar range (2-52 nM) across various host cell lines. The specific molecular target of this compound is the rabies virus glycoprotein (RABV G), a key protein mediating the virus's entry into host cells. By binding to RABV G, this compound prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby halting the infection at an early stage.
Rabies Virus Entry and Inhibition Pathway
The following diagram illustrates the mechanism of rabies virus entry into a host cell and the inhibitory action of this compound.
GRP-60367 Hydrochloride: A Novel Rabies Virus Entry Inhibitor and its Potential in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
GRP-60367 hydrochloride is a first-in-class, small-molecule inhibitor of the rabies virus (RABV), demonstrating potent antiviral activity in preclinical studies. This guide provides a comparative overview of this compound and explores its potential for use in combination with other antiviral agents against rabies. Due to the early stage of research, publicly available data on combination therapies involving this compound is limited. This document summarizes existing data for the compound as a monotherapy and outlines potential strategies and experimental frameworks for future combination studies.
This compound: Mechanism of Action
This compound specifically targets the glycoprotein (G protein) of the rabies virus, which is essential for the virus to enter host cells.[1][2][3] By binding to the G protein, this compound effectively blocks the viral entry step, thereby inhibiting the initiation of infection. This targeted mechanism of action makes it a promising candidate for antiviral therapy.
dot
Caption: GRP-60367 HCl inhibits RABV by targeting the G protein, preventing viral entry into host cells.
In Vitro Efficacy of this compound
As a standalone agent, this compound has demonstrated potent and specific anti-RABV activity in various cell lines. The half-maximal effective concentration (EC50) values highlight its efficacy at nanomolar concentrations against certain RABV strains.
| Cell Line | Virus Strain | EC50 (nM) | Reference |
| BEAS-2B | RABV-ΔG-nanoLuc | 2 | [1] |
| 293T | RABV-ΔG-nanoLuc | 3 | [1] |
| Hep-2 | RABV-ΔG-nanoLuc | 52 | [1] |
Potential for Combination Therapy
The development of effective antiviral strategies for rabies, a nearly universally fatal disease after the onset of symptoms, is a critical unmet medical need. Combination therapy, a cornerstone of treatment for other viral infections like HIV, offers several potential advantages:
-
Increased Efficacy: Targeting multiple viral processes simultaneously can lead to synergistic antiviral effects.
-
Reduced Risk of Resistance: The emergence of drug-resistant viral strains is less likely when multiple targets are engaged.
-
Lower Dosages: Combining drugs may allow for lower, less toxic doses of individual agents to be used.
Given that this compound acts as an entry inhibitor, it is a prime candidate for combination with antiviral agents that have different mechanisms of action.
Potential Combination Partners for this compound
While no specific studies on combination therapies involving this compound have been identified, several classes of antiviral agents are used or are under investigation for rabies and could be considered for future studies.
| Antiviral Agent Class | Mechanism of Action | Potential for Synergy with GRP-60367 HCl |
| RNA Polymerase Inhibitors (e.g., Favipiravir) | Inhibit viral RNA synthesis. | High: Targeting both viral entry and replication could have a strong synergistic effect. |
| Nucleoside Analogs (e.g., Ribavirin) | Interfere with viral RNA metabolism. | High: Similar to polymerase inhibitors, this combination would target two distinct and essential stages of the viral life cycle. |
| Monoclonal Antibodies (e.g., RVC20, RVC58) | Neutralize the virus extracellularly, often by binding to the G protein at different epitopes. | Moderate to High: A combination could enhance neutralization and block any virus that escapes antibody-mediated clearance from entering cells. |
| Interferons (e.g., Interferon-alpha) | Induce a natural antiviral state in cells. | Moderate: Could create a less hospitable environment for any virus that successfully enters the cell, complementing the entry inhibition. |
Proposed Experimental Workflow for Evaluating Combination Therapies
The following workflow outlines a standard experimental approach to assess the synergistic potential of this compound with other antiviral agents in vitro.
dot
Caption: A standard workflow for assessing the in vitro synergistic effects of antiviral drug combinations.
Conclusion
This compound is a potent and specific inhibitor of rabies virus entry, representing a novel approach to anti-rabies therapy. While data on its use in combination with other antiviral agents is not yet available, its unique mechanism of action makes it an excellent candidate for such studies. Future research should focus on evaluating the synergistic potential of this compound with agents that target different stages of the viral life cycle, such as viral replication. Such combination therapies hold the promise of more effective treatment options for this devastating disease.
References
Safety Operating Guide
Prudent Disposal of GRP-60367 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of GRP-60367 hydrochloride, a research compound. The following procedures are based on general best practices for hazardous waste management and are intended to supplement, not replace, institution-specific and regulatory guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The primary principle for managing laboratory waste is to formulate a disposal plan before beginning any experiment.[1] Unwanted reagents should, when possible, be segregated for disposal in their original, clearly labeled containers.[1]
-
Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, vials, gloves), into a designated, compatible, and clearly labeled hazardous waste container.[1][2]
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic").
-
-
Container Management:
-
Use containers that are in good condition, compatible with the chemical, and have a secure, leak-proof closure.[3][4]
-
Keep waste containers closed except when adding waste.[1]
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[1][2]
-
Utilize secondary containment, such as a tray, to mitigate potential spills or leaks.[1]
-
-
Decontamination of Empty Containers:
-
A container that has held this compound should be considered hazardous waste.
-
For a container to be considered "empty" and disposed of as regular trash, it may require triple rinsing with a suitable solvent capable of removing the residue.[1][5]
-
The rinsate from this process must be collected and treated as hazardous waste.[1]
-
Always consult your institution's specific procedures for decontaminating empty chemical containers. After proper decontamination, deface all hazardous labels before disposal.[5]
-
-
Arranging for Disposal:
-
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [3][4][5] This is illegal and poses a significant environmental risk.
-
Contact your institution's EHS or a certified hazardous waste disposal company to schedule a pickup for the full waste container.[2]
-
Ensure all necessary documentation is completed as required by your institution and regulatory bodies like the Resource Conservation and Recovery Act (RCRA).[3]
-
Regulatory and Compliance Summary
The disposal of laboratory chemical waste is governed by stringent federal and state regulations. The following table summarizes key quantitative limits and requirements often stipulated by regulatory bodies.
| Requirement | Specification | Citation |
| Hazardous Waste Storage Limit (SAA) | Up to 55 gallons of hazardous waste | [1][2][5] |
| Acutely Hazardous Waste Limit (SAA) | Up to 1 quart of acutely hazardous waste | [1][2][5] |
| Maximum Accumulation Time | Varies by generator status; consult your EHS department. | [3][4] |
Note: It is crucial to determine if this compound is classified as an "acutely hazardous waste" (P-listed) by the EPA, as this imposes stricter storage limits.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided is for guidance purposes only. Always adhere to the specific protocols and procedures established by your institution's Environmental Health and Safety department and comply with all local, state, and federal regulations.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling GRP-60367 Hydrochloride
This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with GRP-60367 hydrochloride. The following guidelines are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is paramount when handling this compound. The following table summarizes the required PPE, categorized by the type of protection. Adherence to these recommendations is mandatory to prevent accidental exposure.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles, Face Shield | Safety glasses or goggles are the minimum requirement to protect against splashes and airborne particles. A face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing, such as during the preparation of solutions or transfers of large quantities. All eye and face protection must be ANSI Z87.1 compliant.[1] |
| Hand Protection | Disposable Nitrile Gloves | Nitrile gloves provide adequate protection for incidental contact.[1] For prolonged handling or in situations with a higher risk of direct contact, wearing double gloves is recommended. Gloves must be inspected for any signs of degradation or perforation before use and should be changed immediately if contaminated.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn at all times to protect the skin and personal clothing from spills and contamination.[2][3] Lab coats should be buttoned completely and have long sleeves. |
| Respiratory Protection | N95 Respirator or Higher | A respirator is necessary when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[3] The choice of respirator should be based on a thorough risk assessment of the specific procedure. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible and have been recently tested.
Work Practices:
-
Avoid Dust Generation: Handle the compound carefully to avoid the creation of dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where the compound is handled.
-
Labeling: All containers of this compound must be clearly labeled with the chemical name and associated hazards.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials.
Disposal Plan
Waste Characterization:
-
All waste materials contaminated with this compound, including empty containers, used gloves, and disposable lab coats, should be considered hazardous waste.
Waste Collection and Disposal:
-
Collect contaminated waste in designated, clearly labeled, and sealed containers.
-
Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.
Experimental Protocol: Inhibition of Rabies Virus Entry
GRP-60367 is a small-molecule inhibitor of rabies virus (RABV) entry into host cells.[4][5] The following is a generalized protocol to assess its inhibitory activity.
Materials:
-
Host cells susceptible to RABV infection (e.g., BSR cells)
-
Rabies virus (RABV)
-
This compound
-
Cell culture medium and supplements
-
Apparatus for virus titration (e.g., plaque assay or TCID50)
Methodology:
-
Cell Preparation: Plate host cells in appropriate multi-well plates and culture until they form a confluent monolayer.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium to achieve the desired test concentrations.
-
Infection and Treatment:
-
Pre-treat the cells with the different concentrations of this compound for a specified period (e.g., 1 hour) before infection.
-
Infect the cells with RABV at a known multiplicity of infection (MOI).
-
After the virus adsorption period, remove the inoculum and add fresh medium containing the corresponding concentrations of the inhibitor.
-
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 24-48 hours).
-
Quantification of Viral Inhibition: Assess the antiviral effect of this compound by a suitable method, such as:
-
Plaque Reduction Assay: Staining the cells to visualize and count viral plaques. The percentage of plaque reduction in treated wells compared to untreated controls is calculated.
-
TCID50 Assay: Determining the dilution of the virus that infects 50% of the cell cultures and calculating the reduction in viral titer in the presence of the compound.
-
Reporter Gene Assay: If using a recombinant virus expressing a reporter gene (e.g., luciferase or GFP), measure the reporter signal as an indicator of viral replication.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) of this compound, which is the concentration that inhibits 50% of viral replication.
Mechanism of Action: Rabies Virus Entry and Inhibition
The following diagram illustrates the process of Rabies Virus (RABV) entry into a host cell and the proposed point of inhibition by this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Rhabdoviruses: Rabies Virus - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Rabies - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
